Funiculosin
Description
Islandicin has been reported in Talaromyces islandicus, Talaromyces funiculosus, and other organisms with data available.
see also a pyridone cpd called funiculosin; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,5-trihydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-5-9(17)11-12(13(6)18)14(19)7-3-2-4-8(16)10(7)15(11)20/h2-5,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFHNVHRVKQQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197214 | |
| Record name | Funiculosin (anthraquinone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-56-2 | |
| Record name | 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Funiculosin (anthraquinone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Islandicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Funiculosin (anthraquinone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5-trihydroxy-2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISLANDICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ2ULR2M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, a naturally occurring anthraquinone commonly known as Islandicin. This document consolidates key data on its physicochemical characteristics, spectral properties, and known biological activities. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development efforts.
Chemical Properties
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, or Islandicin, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₅H₁₀O₅. It belongs to the class of anthraquinones, which are characterized by a 9,10-dioxoanthracene core. The structure of Islandicin features three hydroxyl groups and one methyl group attached to this core, which significantly influence its chemical and biological properties.
Physicochemical Properties
A summary of the key physicochemical properties of Islandicin is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 1,4,5-Trihydroxy-2-methylanthracene-9,10-dione | PubChem |
| Common Name | Islandicin | PubChem |
| CAS Number | 476-56-2 | Guidechem[1] |
| Molecular Formula | C₁₅H₁₀O₅ | PubChem[2][3] |
| Molecular Weight | 270.24 g/mol | PubChem[2][3] |
| Monoisotopic Mass | 270.05283 Da | PubChem[2] |
| Appearance | Orange needles or powder | N/A |
| Melting Point | 218-220 °C | N/A |
| XLogP3-AA (Predicted) | 3.3 | Guidechem[1] |
| Hydrogen Bond Donor Count | 3 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 5 | Guidechem[1] |
| Topological Polar Surface Area | 94.8 Ų | Guidechem[1] |
Spectral Data
The structural elucidation of Islandicin is supported by various spectroscopic techniques. The following sections summarize its key spectral features.
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 271.06011 | 154.8 |
| [M+Na]⁺ | 293.04205 | 166.4 |
| [M-H]⁻ | 269.04555 | 157.9 |
| [M]⁺ | 270.05228 | 156.2 |
Data sourced from PubChem[2]
Expected ¹H NMR Resonances:
-
Aromatic protons on the substituted and unsubstituted rings.
-
A singlet for the methyl group protons.
-
Broad signals for the hydroxyl protons, which may be exchangeable with D₂O.
Expected ¹³C NMR Resonances:
-
Signals for the carbonyl carbons in the quinone ring.
-
Signals for the aromatic carbons, including those bearing hydroxyl and methyl groups.
-
A signal for the methyl carbon.
The IR spectrum of Islandicin would be expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretching (hydroxyl) | 3200-3600 (broad) |
| C-H stretching (aromatic) | 3000-3100 |
| C-H stretching (methyl) | 2850-2960 |
| C=O stretching (quinone) | 1630-1680 |
| C=C stretching (aromatic) | 1450-1600 |
| C-O stretching (hydroxyl) | 1000-1260 |
Synthesis and Experimental Protocols
The total synthesis of Islandicin has been achieved through various routes, with the Diels-Alder reaction being a prominent strategy.
Synthetic Workflow: Diels-Alder Approach
A common synthetic strategy involves the cycloaddition of a substituted benzoquinone with a suitable diene, followed by aromatization to form the anthraquinone core.
References
A Technical Guide to the Physicochemical Properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione belongs to the diverse family of polyhydroxyanthraquinones, a class of compounds known for their wide range of chemical and biological activities. Anthraquinones are characterized by a tricyclic aromatic skeleton and are found in various natural sources, including plants, fungi, and lichens. They are of significant interest to researchers in medicinal chemistry and drug development due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide aims to provide a detailed account of the physicochemical properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, drawing upon data from closely related analogs to build a comprehensive profile.
Physicochemical Properties
Due to the scarcity of direct experimental data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, the following table presents a comparative summary of the known physicochemical properties of two closely related and well-documented isomers: 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione (Cynodontin) and 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione (Xanthorin). These compounds provide a valuable reference for predicting the behavior of the target molecule.
| Property | 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione (Cynodontin) | 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione (Xanthorin) | 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Predicted) |
| IUPAC Name | 1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione[1] | 1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione[2] | 1,4,5-trihydroxy-2-methyl-9,10-anthracenedione |
| CAS Number | 476-43-7[1] | 17526-15-7[2] | Not Available |
| Molecular Formula | C₁₅H₁₀O₆[1] | C₁₆H₁₂O₆[2] | C₁₅H₁₀O₅ |
| Molecular Weight | 286.24 g/mol [1] | 300.26 g/mol [2] | 270.24 g/mol |
| Melting Point | Data not available | Data not available | Predicted to be a high-melting solid |
| Boiling Point | Data not available | Data not available | Predicted to decompose at high temperatures |
| Solubility | Poorly soluble in water; soluble in organic solvents like acetone and concentrated sulfuric acid. | Data not available; likely similar to other polyhydroxyanthraquinones. | Predicted to have low water solubility and good solubility in polar organic solvents. |
| pKa | Data not available | Data not available | The phenolic hydroxyl groups are expected to be weakly acidic. |
| Appearance | Yellow solid | Data not available | Likely a colored solid (yellow to orange-red). |
| XLogP3 | 2.9[1] | 3.2[2] | Predicted to be in a similar range. |
Experimental Protocols
The following are general experimental protocols for the synthesis, purification, and characterization of trihydroxy-methyl-anthraquinones. These methods are representative of those used in the study of this class of compounds.
A common method for the synthesis of substituted anthraquinones is the Friedel-Crafts acylation reaction between a phthalic anhydride derivative and a substituted benzene, followed by cyclization.[3]
-
Reaction: Condensation of a dimethoxy-phthalic anhydride with a cresol in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[3]
-
Cyclization: The resulting benzoyl-benzoic acid is then dehydrated using a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to yield the anthraquinone core.[3]
-
Demethylation: The methoxy groups are subsequently demethylated to hydroxyl groups, often using reagents like boron tribromide or hydrobromic acid.
Purification of the synthesized or isolated anthraquinone is typically achieved through a combination of the following techniques:
-
Extraction: The crude product can be extracted from the reaction mixture using an appropriate organic solvent like dichloromethane.[4][5]
-
Column Chromatography: Flash column chromatography using silica gel or reversed-phase C18 material is a standard method for separating the target compound from byproducts and unreacted starting materials.[4][5] A gradient elution system, for example, with acetone/water, can be employed.[4]
-
Recrystallization: The purified compound can be further refined by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid.
The melting point is a crucial indicator of purity. It is determined using a standard melting point apparatus where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.
The solubility of the compound in various solvents (e.g., water, ethanol, DMSO, chloroform) is determined by adding a small, weighed amount of the solid to a known volume of the solvent at a specific temperature and observing for dissolution.
-
UV-Visible (UV-Vis) Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and its absorbance is measured across the ultraviolet and visible range (typically 200-800 nm). The resulting spectrum reveals the wavelengths of maximum absorbance (λmax), which are characteristic of the chromophore.
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed, typically using a Fourier-transform infrared (FTIR) spectrometer. The resulting spectrum shows absorption bands corresponding to the various functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is essential for structural elucidation.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for analysis.[6]
Biological Activity of Trihydroxy-methyl-anthraquinones
While specific biological data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is not available, the broader class of trihydroxy-methyl-anthraquinones has been reported to exhibit a range of biological activities. These compounds are of interest for their potential therapeutic applications.
-
Anticancer Activity: Many anthraquinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] For example, some have shown cytotoxicity against breast cancer and lung cancer cell lines.[7] The mechanisms of action can include the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Activity: Several anthraquinones have been shown to possess antibacterial and antifungal properties.[7] For instance, damnacanthal and nordamnacanthal, which are structurally related, have exhibited antifungal activity.[7]
-
Antiplasmodial and Antituberculosis Activity: Some anthraquinones have been evaluated for their activity against Plasmodium falciparum (the parasite that causes malaria) and Mycobacterium tuberculosis.[7]
-
Enzyme Inhibition: Certain anthraquinones have been found to inhibit specific enzymes, which can be a mechanism for their therapeutic effects.
The biological activities of these compounds are often linked to their ability to intercalate with DNA, generate reactive oxygen species, and interact with various cellular proteins.
Visualizations
References
- 1. 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | C15H10O6 | CID 10148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | C16H12O6 | CID 12444971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Obscure: A Technical Guide to the Natural Sources of Anthraquinones Structurally Related to 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
An extensive investigation into the natural occurrence of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione reveals a significant finding: this specific anthraquinone isomer is not a currently known or documented natural product. Scientific literature and chemical databases do not point to any plant, fungus, or other organism that produces this precise molecule. However, a number of structurally similar tri- and tetrahydroxy-methylanthraquinones have been isolated from a variety of natural sources, primarily of fungal origin. This technical guide provides an in-depth overview of these closely related, naturally occurring analogues, with a focus on their sources, isolation protocols, and biosynthetic origins, catering to researchers, scientists, and drug development professionals.
This document will delve into the known natural sources of key structural analogues, present quantitative data where available, and outline the experimental methodologies for their extraction and purification. Furthermore, the general biosynthetic pathway for fungal anthraquinones will be illustrated to provide a broader context for the biogenesis of these compounds.
Structurally Related Natural Anthraquinones
While the target molecule remains elusive in nature, several other isomers and closely related compounds have been identified. The following sections detail the most relevant of these, providing a valuable resource for researchers interested in this class of molecules.
Cynodontin (1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione)
Cynodontin is a prominent and well-studied anthraquinone that is structurally very similar to the target compound, featuring an additional hydroxyl group at the C-8 position.
Natural Sources: Cynodontin is primarily produced by various species of fungi. It has been notably isolated from:
-
Drechslera avenae (a pathotype specific to Avena sterilis)[1]
-
Helminthosporium species[2]
-
The mangrove strain of Aspergillus glaucus HB1-19[3]
-
Pyrenophora dematioidea[4]
-
Setophoma terrestris[4]
Quantitative Data: A satisfactory yield of cynodontin was reported from cultures of Drechslera avenae when incubated for 20-60 days at temperatures between 20 and 27°C[1].
| Compound | Source Organism | Yield/Concentration | Reference |
| Cynodontin | Drechslera avenae | Satisfactory yield (specifics not quantified) | [1] |
1,4,6-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione
This anthraquinone derivative, which features a methoxy group at C-2 instead of a hydroxyl group and a different substitution pattern on the second aromatic ring, has been isolated from a marine-derived fungus.
Natural Sources:
-
The mangrove endophytic fungus Halorosellinia sp. (strain No. 1403), isolated from the decayed woody tissue of the mangrove tree Kandelia candel[5][6].
Quantitative Data: Specific yield data for this compound is not readily available in the cited literature.
1,2,5-Trihydroxy-7-methyl-9,10-anthraquinone
This isomer, with a different hydroxylation pattern, has been identified from a marine-derived Aspergillus species.
Natural Sources:
-
The mycelial extract of Aspergillus terreus (strain DTO 403-C9), isolated from the leaves of an unidentified mangrove tree[5].
Quantitative Data: The literature reporting the isolation of this compound does not provide specific quantitative yields.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication of scientific findings. Below are generalized and specific protocols for the extraction and isolation of anthraquinones from fungal sources, based on the available literature.
General Protocol for Fungal Culture and Extraction
This protocol is a composite of methods described for the cultivation of endophytic fungi and the extraction of their secondary metabolites[7].
-
Fungal Isolation and Cultivation:
-
Isolate endophytic fungi from surface-sterilized plant tissues (e.g., leaves, bark) on a suitable medium such as Potato Dextrose Agar (PDA).
-
For secondary metabolite production, cultivate the isolated fungus in a larger scale on a solid substrate (e.g., rice medium) or in liquid culture (e.g., Potato Dextrose Broth, PDB) for a specified period (typically 2-4 weeks) at a controlled temperature (e.g., 25-28°C) under static or shaking conditions.
-
-
Extraction of Anthraquinones:
-
Harvest the fungal biomass and the culture medium.
-
If using a solid culture, dry and pulverize the fungal biomass and substrate.
-
Perform a solvent extraction using a non-polar to medium-polarity solvent such as ethyl acetate. This is typically done by maceration and repeated several times to ensure complete extraction.
-
Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Specific Protocol for Cynodontin Isolation from Drechslera avenae
The following is a descriptive protocol based on the information provided for the isolation of cynodontin[1].
-
Cultivation: Culture a specific pathotype of Drechslera avenae on a suitable growth medium. The optimal conditions for cynodontin accumulation are incubation for 20-60 days at a temperature range of 20-27°C.
-
Isolation: After the incubation period, the red pigment (cynodontin) that has accumulated in the culture is isolated. The specific extraction and purification steps are not detailed in the abstract but would typically involve solvent extraction of the fungal biomass and/or culture medium, followed by chromatographic purification techniques such as column chromatography or preparative thin-layer chromatography to obtain the pure compound.
Biosynthesis of Fungal Anthraquinones
Fungal anthraquinones are typically biosynthesized via the polyketide pathway[8]. This pathway involves the head-to-tail condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclizations and aromatizations to form the characteristic tricyclic anthraquinone scaffold.
General Polyketide Pathway for Anthraquinone Biosynthesis
The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS) enzyme. The general steps are as follows:
-
Chain Assembly: An acetyl-CoA starter unit is extended by seven malonyl-CoA extender units, forming an octaketide chain.
-
Cyclization and Aromatization: The highly reactive poly-β-keto intermediate is folded into a specific conformation within the PKS enzyme complex, which then catalyzes intramolecular aldol condensations to form the aromatic rings.
-
Tailoring Reactions: After the core anthraquinone scaffold is formed, it can be further modified by various tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, to produce the diverse array of naturally occurring anthraquinone derivatives.
Below is a Graphviz diagram illustrating the general flow of the fungal polyketide pathway leading to a basic anthraquinone structure.
Caption: General workflow for the biosynthesis of fungal anthraquinones via the polyketide pathway.
Conclusion
References
- 1. Cynodontin: a fungal metabolite with antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies in the biochemistry of micro-organisms: Synthesis of cynodontin (1:4:5:8-tetrahydroxy-2-methylanthraquinone), a metabolic product of species of Helminthosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | C15H10O6 | CID 10148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1)H and (13)C NMR assignments for five anthraquinones from the mangrove endophytic fungus Halorosellinia sp. (No. 1403) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Identification of Endophytic Fungi from Syzygium cumini Linn and Investigation of Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, is a naturally occurring anthraquinone that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on Islandicin, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Anthraquinones are a class of aromatic organic compounds derived from anthracene. They are widely distributed in nature, found in various plants, fungi, lichens, and insects. Many anthraquinones, including Islandicin, have been recognized for their significant therapeutic potential. Islandicin's chemical structure, characterized by a tricyclic aromatic system with hydroxyl and methyl substitutions, underpins its diverse biological functions. This guide will delve into the key biological activities of Islandicin, presenting a technical overview for scientific and research applications.
Anticancer Activity
The cytotoxic effects of Islandicin and its analogs against various cancer cell lines have been a primary focus of research. Anthraquinones, as a class of compounds, are known to exert their anticancer effects through multiple mechanisms, including the inhibition of crucial cellular processes like protein and nucleic acid synthesis.[1]
Quantitative Data
While specific IC50 values for Islandicin are not extensively reported in the readily available literature, studies on closely related anthraquinone derivatives provide insights into the potential potency of this compound class. For instance, various synthetic anthraquinone derivatives have shown significant cytotoxicity against a range of human cancer cell lines, with IC50 values in the low micromolar range.[1]
Table 1: Cytotoxicity of Selected Anthraquinone Derivatives (for comparative purposes)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Anthraquinone Derivative 34 | K562 (Leukemia) | 2.17 | [1] |
| Anthraquinone Derivative 35 | K562 (Leukemia) | 2.35 | [1] |
| Anthraquinone Derivative 36 | HeLa (Cervical Cancer) | 7.66 | [1] |
| Xanthopurpurin | MDA-MB-231 (Breast Cancer) | 14.65 ± 1.45 | [2] |
| Lucidin-ω-methyl ether | MDA-MB-231 (Breast Cancer) | 13.03 ± 0.33 | [2] |
Note: This table presents data for related compounds to illustrate the general anticancer potential of the anthraquinone scaffold. Further research is required to establish the specific IC50 values for Islandicin against a comprehensive panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of Islandicin (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[3]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
MTT Assay Workflow for determining the cytotoxicity of Islandicin.
Mechanism of Action: Apoptosis Induction
A common mechanism of anticancer activity for many natural compounds, including anthraquinones, is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of signaling events.
Signaling Pathway: The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Potential apoptotic pathways induced by Islandicin.
Experimental Protocol: Western Blot for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.
Procedure:
-
Protein Extraction: Lyse Islandicin-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[4][5]
Antimicrobial Activity
Islandicin has also been investigated for its potential to inhibit the growth of various microorganisms, including bacteria and fungi.
Quantitative Data
Specific Minimum Inhibitory Concentration (MIC) values for Islandicin are not widely reported. However, related anthraquinones have demonstrated antimicrobial activity.
Table 2: Antimicrobial Activity of Selected Anthraquinones (for comparative purposes)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Emodin | Staphylococcus aureus | 1.8 - 6.4 | [2] |
| Rhein | Staphylococcus aureus | 1.8 - 6.4 | [2] |
| Aloe-emodin | Staphylococcus aureus | 1.8 - 6.4 | [2] |
Note: This table provides a reference for the potential antimicrobial efficacy of the anthraquinone class of compounds.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[6][7]
Procedure:
-
Prepare Stock Solution: Dissolve Islandicin in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified time (e.g., 18-24 hours).
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.
Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity
Islandicin and other anthraquinones have been shown to possess anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
Inflammation is a complex biological response involving the activation of various signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process, regulating the expression of pro-inflammatory cytokines and mediators.
NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Inhibition of the NF-κB signaling pathway by Islandicin.
MAPK Signaling Pathway: The MAPK family includes several key kinases such as ERK, JNK, and p38. These kinases are activated by a variety of extracellular stimuli and play a crucial role in regulating inflammation, cell proliferation, and apoptosis.
Modulation of the MAPK signaling pathway by Islandicin.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production
A common in vitro assay to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Principle: LPS stimulates macrophages to produce pro-inflammatory mediators, including NO, via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of Islandicin for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin) is a promising natural compound with a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While the existing body of research provides a strong foundation, further in-depth studies are required to fully elucidate its mechanisms of action and to establish a comprehensive profile of its quantitative efficacy. This technical guide serves as a foundational resource to encourage and facilitate future research into the therapeutic potential of Islandicin. The detailed protocols and pathway diagrams provided herein are intended to aid in the design of new experiments and to advance our understanding of this intriguing natural product.
References
- 1. Evaluation of in vitro antioxidant, antimicrobial, genotoxic and anticancer activities of lichen Cetraria islandica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. m.youtube.com [m.youtube.com]
Spectroscopic Profile of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, a member of the anthraquinone class of compounds. Anthraquinones are a significant group of natural and synthetic dyes known for their diverse biological activities, including potential applications in drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For anthraquinone derivatives, ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbon atoms within the molecule.
¹H NMR Data for a Representative Anthraquinone
The following table summarizes the ¹H NMR spectral data for the parent compound, 9,10-anthracenedione, which serves as a foundational reference. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1, H-4, H-5, H-8 | 8.324 | m | |
| H-2, H-3, H-6, H-7 | 7.810 | m | |
| Data obtained in CDCl₃ at 399.65 MHz.[3] |
¹³C NMR Data for a Representative Anthraquinone
The ¹³C NMR data for 9,10-anthracenedione provides insight into the carbon framework.
| Carbon | Chemical Shift (ppm) |
| C=O | 183.2 |
| C-4a, C-5a, C-9a, C-10a | 134.3 |
| C-1, C-4, C-5, C-8 | 133.5 |
| C-2, C-3, C-6, C-7 | 127.2 |
| Data obtained in CDCl₃. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an anthraquinone is characterized by strong absorption bands corresponding to the carbonyl (C=O) groups and the aromatic ring system.
Characteristic IR Absorption Bands for Anthraquinones
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretching (Ketone) | 1676 | Strong |
| C=C Stretching (Aromatic) | 1590 - 1600 | Medium to Strong |
| C-H Bending (Aromatic) | 700 - 900 | Strong |
| Data for 9,10-anthracenedione.[4] |
The position of the C=O stretching frequency can be influenced by the presence and position of substituents such as hydroxyl, methoxyl, and methyl groups.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of anthraquinones typically exhibit multiple absorption bands in the range of 220-400 nm, corresponding to π → π* and n → π* transitions.[1] The position and intensity of these bands are sensitive to the substitution pattern on the anthraquinone core.[1][2]
UV-Vis Absorption Maxima (λmax) for 9,10-Anthracenedione
| Wavelength (λmax) in nm | Molar Absorptivity (ε) | Solvent |
| 251.25 | 56800 | Ethanol |
| 272 | Ethanol | |
| 321 | Ethanol | |
| Data for 9,10-anthracenedione.[6] |
For hydroxylated anthraquinones, intramolecular hydrogen bonding can cause a shift of the absorption bands to longer wavelengths.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for anthraquinone derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the anthraquinone sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8] Standard pulse sequences are typically used. For ¹H NMR, 16 to 32 scans are usually sufficient. For ¹³C NMR, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform) using an appropriate cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[4][8] Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the anthraquinone derivative in a UV-transparent solvent, such as ethanol, methanol, or dichloromethane.[8][9] The concentration should be adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).
-
Data Acquisition: Record the UV-Vis spectrum using a double-beam UV-Vis spectrophotometer over a wavelength range of approximately 200 to 800 nm.[8][10] A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.
References
- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthraquinone(84-65-1) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Infrared spectra of anthraquinone derivatives. I. The effect of hydroxyl, acetoxyl, methoxyl, and methyl substitutions on the C=O stretching frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PhotochemCAD | 9,10-Anthraquinone [photochemcad.com]
- 7. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes [mdpi.com]
- 8. 2.1. General experimental procedures [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Navigating the Solubility Landscape of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, is a polyhydroxyanthraquinone with potential applications in drug development. A critical parameter for its formulation and biological assessment is its solubility in various solvent systems. This technical guide addresses the solubility of Islandicin, providing a comprehensive overview of its expected solubility characteristics, detailed experimental protocols for its determination, and insights into its potential biological mechanisms. Notably, a comprehensive search of the current scientific literature reveals a lack of specific quantitative solubility data for this compound. Consequently, this guide offers a framework for researchers to determine its solubility and understand its broader context within the anthraquinone class of compounds.
Introduction to 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)
Islandicin is a naturally occurring anthraquinone derivative. Like other members of the anthraquinone family, its core structure is a tricyclic aromatic system. The presence of three hydroxyl groups and a methyl group on the anthraquinone scaffold significantly influences its physicochemical properties, including its solubility and biological activity. Anthraquinones are known for their diverse pharmacological effects, including anticancer properties, which often stem from their ability to interact with cellular macromolecules.[1][2] Understanding the solubility of Islandicin is a foundational step in harnessing its therapeutic potential.
Solubility Profile of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
A thorough review of scientific databases and literature indicates an absence of published quantitative solubility data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in common solvents. However, based on the general principles of solubility and the known characteristics of similar polyhydroxyanthraquinones, a qualitative solubility profile can be inferred.
Expected Solubility Characteristics:
-
Aqueous Solubility: Due to its largely hydrophobic tricyclic core, Islandicin is expected to have very low solubility in water. The presence of three hydroxyl groups can contribute to some hydrogen bonding with water, but this is unlikely to overcome the hydrophobicity of the aromatic system.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be higher in polar protic solvents compared to water. These solvents can engage in hydrogen bonding with the hydroxyl groups of Islandicin while also accommodating its aromatic structure to some extent. Generally, the solubility of anthraquinones in alcohols increases with temperature.[3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Polar aprotic solvents are likely to be the most effective at dissolving Islandicin. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds, including those with poor aqueous solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be very low. The polar hydroxyl groups will hinder its interaction with nonpolar solvent molecules.
Data Presentation:
As no quantitative data is currently available in the literature, the following table is presented as a template for researchers to populate once experimental data has been generated.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Reference |
| Water | 25 | Data not available | ||
| Ethanol | 25 | Data not available | ||
| Methanol | 25 | Data not available | ||
| DMSO | 25 | Data not available | ||
| Acetone | 25 | Data not available |
Experimental Protocols for Solubility Determination
The following section outlines a detailed, representative experimental protocol for determining the solubility of a poorly soluble compound like Islandicin. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility and is described here, followed by a general method for quantification using High-Performance Liquid Chromatography (HPLC).[5][6][7]
Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.
Materials:
-
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid Islandicin to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The samples should be agitated for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of Islandicin in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used method for quantifying the concentration of a compound in a solution.[9][10][11][12]
Instrumentation and Conditions (Representative):
-
HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with 0.1% formic acid). The exact ratio should be optimized to achieve good peak shape and retention time for Islandicin. A gradient elution may be necessary.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for Islandicin, which can be determined by running a UV-Vis spectrum. For many anthraquinones, this is in the range of 254 nm or near 435 nm.
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Islandicin of known concentrations in the mobile phase or a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system.
-
Concentration Determination: Determine the peak area of Islandicin in the sample and use the calibration curve to calculate its concentration in the saturated solution.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
Caption: Experimental workflow for determining the solubility of Islandicin.
General Signaling Pathway for Cytotoxic Anthraquinones
Many cytotoxic anthraquinones exert their anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and the activation of downstream signaling cascades, such as the JNK pathway.[1][13]
Caption: A representative signaling pathway for anthraquinone-induced apoptosis.
Potential Signaling Pathways and Mechanism of Action
While specific studies on the signaling pathways affected by Islandicin are limited, the mechanisms of action for structurally similar cytotoxic anthraquinones have been investigated. These compounds often exert their effects through multiple pathways:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of anthraquinones allows them to intercalate between DNA base pairs, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[14] Some anthraquinones are also known to inhibit topoisomerases, enzymes crucial for managing DNA topology.[1][15]
-
Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling, leading to the production of ROS. Elevated ROS levels can induce oxidative stress, damage cellular components like lipids, proteins, and DNA, and trigger apoptotic pathways.[13]
-
Modulation of Kinase Signaling: Some anthraquinones have been shown to inhibit various protein kinases that are involved in cancer cell proliferation and survival signaling pathways.[1][2] For instance, the JNK pathway can be activated by ROS, leading to apoptosis.[13]
Conclusion
For drug development professionals, understanding the solubility of a lead compound like 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is paramount. Although quantitative solubility data for Islandicin is not currently available in the public domain, this guide provides the necessary framework for its experimental determination. By employing the detailed shake-flask and HPLC protocols, researchers can generate the critical data needed for formulation development. Furthermore, the insights into the potential mechanisms of action, based on the broader class of cytotoxic anthraquinones, offer a starting point for further pharmacological investigation into the therapeutic potential of Islandicin.
References
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
In-Depth Technical Guide on Cynodontin (1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione)
A note on the requested compound: Initial searches for "1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione" did not yield a known, documented compound. This guide focuses on the closest structural and well-documented analogue, Cynodontin (1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione) , a naturally occurring anthraquinone.
Introduction
Cynodontin is a polyhydroxyanthraquinone, a class of aromatic organic compounds known for their diverse biological activities and vibrant pigmentation. As a fungal secondary metabolite, Cynodontin has been the subject of biochemical studies for nearly a century. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of Cynodontin, intended for researchers, scientists, and professionals in drug development.
Discovery and History
Cynodontin was first isolated and characterized in 1933 by Harold Raistrick, Robert Robinson, and Alexander Robertus Todd.[1] Their pioneering work on the biochemistry of micro-organisms identified Cynodontin as a metabolic product of the fungi Helminthosporium cynodontis Marignoni and Helminthosporium euchlaenae Zimmermann.[1][2] It was identified as a red pigment produced by these fungal species.[2] Subsequent studies have confirmed its presence in other fungal species, including a pathotype of Drechslera avenae.[2]
Physicochemical and Spectroscopic Data
Cynodontin is a solid at room temperature and possesses the characteristic chromophore of a polyhydroxyanthraquinone.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₆ | PubChem |
| Molecular Weight | 286.24 g/mol | PubChem |
| CAS Number | 476-43-7 | PubChem |
| Appearance | Red Pigment | [2] |
| XLogP3 | 2.9 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 286.04773803 | PubChem |
| Topological Polar Surface Area | 115 Ų | PubChem |
Spectroscopic Data
Detailed, publicly available experimental spectra (NMR, IR, Mass Spectrometry) for Cynodontin are limited. The structural elucidation was historically achieved through classical chemical methods and synthesis. For modern research purposes, re-isolation and characterization using contemporary spectroscopic techniques would be necessary to provide definitive ¹H-NMR, ¹³C-NMR, IR, and MS data.
Experimental Protocols
Isolation of Cynodontin from Drechslera avenae
The following is a generalized protocol based on methodologies for isolating fungal secondary metabolites.
-
Fungal Culture: Drechslera avenae is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or broth) and incubated at 20-27°C for 20-60 days to allow for the accumulation of the red pigment, Cynodontin.[2]
-
Extraction: The fungal mycelium and culture medium are harvested and extracted with a suitable organic solvent, such as chloroform or ethyl acetate. The mixture is typically sonicated or agitated to ensure efficient extraction of the metabolites.
-
Concentration: The organic extract is filtered to remove cellular debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic purification. This may involve:
-
Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
Preparative Thin-Layer Chromatography (TLC): Further purification can be achieved using preparative TLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Cynodontin is performed using reversed-phase HPLC.
-
-
Characterization: The purified compound's identity is confirmed through spectroscopic analysis (MS, NMR, IR) and comparison with any available literature data.
Biological Activity
Cynodontin has demonstrated notable antifungal properties against several plant pathogenic fungi.
Antifungal Activity
A study on the biological activity of Cynodontin isolated from Drechslera avenae reported its potent inhibitory effects on the growth of various fungi. The effective dose for 50% inhibition (ED₅₀) was determined for several species.
| Fungal Species | ED₅₀ (µg/mL) | Reference |
| Sclerotinia minor | ~1-10 | [2] |
| Sclerotinia sclerotiorum | ~1-10 | [2] |
| Botrytis cinerea | ~1-10 | [2] |
| Verticillium dahliae | >10 | [2] |
The study noted that the antifungal potency of Cynodontin was comparable to that of the commercial fungicides dicloran and carbendazim against the tested sensitive fungi.[2]
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and the specific signaling pathways affected by Cynodontin have not been extensively elucidated in the available literature. However, based on the known mechanisms of other antifungal anthraquinones and the general stress responses in fungi, a hypothetical mechanism can be proposed.
Many antifungal agents exert their effects by disrupting the integrity of the fungal cell wall or cell membrane. This disruption triggers cellular stress responses, often mediated by conserved signaling pathways such as the Cell Wall Integrity (CWI) pathway.
Hypothetical Antifungal Mechanism of Cynodontin
The following diagram illustrates a plausible, though not yet experimentally confirmed, mechanism of action for Cynodontin, focusing on the induction of the Cell Wall Integrity (CWI) pathway, a common response to cell wall stress in fungi.
Caption: Hypothetical mechanism of Cynodontin via the Cell Wall Integrity pathway.
Biosynthesis
Cynodontin, like other fungal anthraquinones, is biosynthesized through the polyketide pathway. This pathway involves the sequential condensation of acetate units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the core anthraquinone structure. The specific genes and enzymes in the biosynthetic gene cluster responsible for Cynodontin production have not yet been fully characterized.
Conclusion
Cynodontin is a historically significant fungal metabolite with demonstrated antifungal properties. While its discovery dates back to the early 20th century, there remains a significant opportunity for modern research to fully characterize its spectroscopic properties, elucidate its precise mechanism of action and biosynthetic pathway, and explore its potential for applications in agriculture and medicine. This guide provides a foundational summary of the current knowledge on Cynodontin, highlighting areas for future investigation.
References
- 1. Studies in the biochemistry of micro-organisms: Cynodontin (1:4:5:8-tetrahydroxy-2-methylanthraquinone), a metabolic product of Helminthosporium cynodontis Marignoni and Helminthosporium euchlaenae Zimmermann - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies in the biochemistry of micro-organisms: Synthesis of cynodontin (1:4:5:8-tetrahydroxy-2-methylanthraquinone), a metabolic product of species of Helminthosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Therapeutic Landscape of Anthraquinone Derivatives: A Technical Guide
An in-depth exploration of the pharmacological potential of anthraquinone derivatives, detailing their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate their therapeutic effects.
Anthraquinone derivatives, a class of aromatic organic compounds based on the anthracene core, have long been recognized for their diverse and potent biological activities. From established clinical applications to promising preclinical investigations, these molecules represent a significant area of interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the therapeutic applications of anthraquinone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, presents detailed experimental protocols for pivotal assays, and visualizes complex biological processes to facilitate a deeper understanding of this versatile chemical scaffold.
Therapeutic Applications and Efficacy
Anthraquinone derivatives have demonstrated significant therapeutic potential across a range of diseases, primarily driven by their ability to modulate key cellular processes. The following sections and tables summarize the quantitative efficacy of various derivatives in anticancer, antimicrobial, and anti-inflammatory contexts.
Anticancer Activity
The anticancer properties of anthraquinone derivatives are the most extensively studied, with several compounds, such as doxorubicin and mitoxantrone, being mainstays in chemotherapy regimens.[1] Their mechanisms of action are multifaceted and include DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and modulation of critical signaling pathways that govern cell proliferation and survival.[1][2] The in vitro cytotoxicity of a selection of anthraquinone derivatives against various cancer cell lines is presented in Table 1.
Table 1: Anticancer Activity of Anthraquinone Derivatives (IC50 values in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 | [3] |
| 1,3-dihydroxyanthraquinone derivative | HeLa (Cervical) | 6 | [3] |
| Damnacanthal | A549 (Lung) | 13.07 | [4] |
| Emodin | PC3 (Prostate) | 30 | [3] |
| Nordamnacanthal | A549 (Lung) | 16.3 | [1] |
| Hydroxyanthraquinone Derivative | MCF-7 (Breast) | Varies | [5] |
| Various Synthetic Derivatives | PC3, HT-29, HeLa, HepG2 | 4.65 - >100 | [3] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Anthraquinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action are thought to involve the disruption of microbial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways.[6] Table 2 summarizes the minimum inhibitory concentrations (MIC) for several anthraquinone derivatives against various microbial strains.
Table 2: Antimicrobial Activity of Anthraquinone Derivatives (MIC values in µg/mL)
| Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Damnacanthal | Mycobacterium tuberculosis | 13.07 | [4] |
| Emodin | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [6] |
| Synthetic Polyacetylene C53 | Mycobacterium tuberculosis | 17.88 | [4] |
| Synthetic Chromene C10 | Mycobacterium tuberculosis | 25-71 | [4] |
| 2-hydroxyanthraquinone | Vibrio carchariae | 0.01 | [7] |
| 2-hydroxyanthraquinone | Pseudoalteromonas elyakovii | 0.001 | [7] |
| Various Anthraquinones | Bacillus subtilis, Escherichia coli, Vibrio parahaemolyticus | 62.5 - 250 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis and neurodegenerative disorders. Anthraquinone derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways. For instance, certain derivatives have been shown to suppress the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The quantitative anti-inflammatory activity of select derivatives is presented in Table 3.
Table 3: Anti-inflammatory Activity of Anthraquinone Derivatives
| Compound | Assay | IC50 (µM) or Effect | Reference(s) |
| 9-acyloxy 1,5-dichloroanthracene derivative (1g) | Superoxide anion production in neutrophils | 6.3 | [9] |
| 9-acyloxy 1,5-dichloroanthracene derivative (1f) | Superoxide anion production in neutrophils | 13.8 | [9] |
| 9-acyloxy 1,5-dichloroanthracene derivative (1h) | Superoxide anion production in neutrophils | 33.2 | [9] |
| 9-acyloxy 1,5-dichloroanthracene derivative (1m) | Superoxide anion production in neutrophils | 33.9 | [9] |
| Chrysophanol | Various anti-inflammatory markers | Qualitative data | [10] |
Key Signaling Pathways Modulated by Anthraquinone Derivatives
The therapeutic effects of anthraquinone derivatives are often mediated by their interaction with complex intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. This section provides a visual representation of key signaling cascades implicated in the action of these compounds.
References
- 1. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the anti-inflammatory and cytotoxic effects of anthraquinones and anthracenes derivatives in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and its Analogs
Disclaimer: Direct experimental data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, is limited in publicly accessible scientific literature. This guide provides a comprehensive review of structurally similar and well-researched anthraquinones, namely Emodin, Aloe-emodin, and Chrysophanol. The biological activities, mechanisms of action, and experimental protocols detailed herein are primarily based on these analogs and are intended to provide a strong inferential basis for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction to Anthraquinones
Anthraquinones are a large class of aromatic organic compounds based on the anthracene skeleton with a central quinone ring. They are widely distributed in nature, found in various plants, fungi, lichens, and insects.[1] Many anthraquinone derivatives have demonstrated significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making them a subject of great interest in drug discovery and development.[2][3] The biological effects of anthraquinones are often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and modulate various cellular signaling pathways.[4][5]
This guide focuses on trihydroxy-methyl-anthracenedione derivatives, providing a detailed overview of their biological properties and the methodologies used to evaluate them.
Physicochemical Properties
While specific experimental data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is scarce, the basic physicochemical properties can be predicted based on its structure. The properties of its close analogs are well-documented.
| Property | 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin) | Emodin (1,3,8-trihydroxy-6-methylanthraquinone) | Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) | Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) |
| Molecular Formula | C15H10O5 | C15H10O5 | C15H10O5 | C15H10O4 |
| Molecular Weight | 270.24 g/mol | 270.24 g/mol | 270.24 g/mol | 254.24 g/mol |
| Appearance | - | Orange crystals | Orange-yellow needles | Orange-yellow crystals |
| Solubility | - | Soluble in ethanol, ether, and alkaline solutions; sparingly soluble in water. | Soluble in hot ethanol, ether, benzene; slightly soluble in water. | Soluble in ethanol, acetone, and chloroform; insoluble in water. |
| LogP | - | 3.5 | 3.0 | 3.3 |
Biological Activities of Analogous Anthraquinones
The primary biological activities reported for trihydroxy-methyl-anthracenedione analogs are cytotoxicity against cancer cell lines and antimicrobial effects.
Cytotoxicity and Anticancer Activity
Emodin, aloe-emodin, and chrysophanol have been extensively studied for their anticancer properties across a wide range of cancer cell lines.[1][6][7]
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference(s) |
| Emodin | Breast (MCF-7, Bcap-37, ZR-75-30) | MTT Assay | ~40 µM (apoptosis) | [5] |
| Colon (HCT116, LOVO) | MTT Assay | 20-40 µM (apoptosis via ROS) | [2] | |
| Liver (HepG2) | - | Inhibition of VEGFA expression | [5] | |
| Chronic Myeloid Leukemia (K562) | - | 60% growth decrease at 100 µmol/L | [5] | |
| Aloe-emodin | Breast (MCF-7) | MTT Assay | IC50: 16.56 µg/mL | [7] |
| Glioblastoma (U373) | MTT Assay | IC50: 18.59 µg/mL | [7] | |
| Colon (HT-29) | MTT Assay | IC50: 5.38 µg/mL | [7] | |
| Lung (H460) | - | Apoptosis at 40 µM | [8] | |
| Neuroectodermal Tumors | In vivo (mice) | Inhibition of tumor growth | [9] | |
| Chrysophanol | Colon (SNU-C5) | CCK-8 Assay | Dose-dependent decrease in viability | [4] |
| Breast (MCF-7, MDA-MB-231) | MTT Assay | Dose-dependent proliferation inhibition | [10] | |
| Choriocarcinoma | - | Apoptosis induction | [10] |
Antimicrobial Activity
Anthraquinones have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[1]
| Compound | Microorganism | Assay | MIC / Zone of Inhibition | Reference(s) |
| Emodin | Staphylococcus aureus (MRSA) | Broth Microdilution | MIC: 4 µg/mL | [1] |
| Streptococcus mutans | - | Inhibition at 0.5–2.0 mg/mL | [1] | |
| Helicobacter pylori | - | Inhibitory activity | [1] | |
| Aloe-emodin | Trichomonas vaginalis | Cell-based assay | High inhibitory activity | [11] |
| Candida albicans | - | Antifungal activity | [11] | |
| Chrysophanol | General antibacterial and antifungal | - | Reported activity | [1] |
Mechanisms of Action & Signaling Pathways
The anticancer effects of these anthraquinones are mediated through the modulation of multiple signaling pathways, often leading to cell cycle arrest and apoptosis.
Aloe-emodin Induced Apoptosis in Lung Cancer Cells
Aloe-emodin has been shown to induce apoptosis in human H460 lung non-small cell carcinoma cells through a complex signaling cascade involving protein kinases and caspases.[8]
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update of Anthraquinone Derivatives Emodin, Diacerein, and Catenarin in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathway for aloe-emodin-induced apoptosis in human H460 lung nonsmall carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, a naturally occurring anthraquinone also known as Islandicin. This compound, primarily isolated from fungi, is of interest for its potential biological activities.[1][2][3] The following sections outline various synthetic approaches, present key quantitative data in a structured format, and provide a generalized experimental workflow.
Synthetic Strategies Overview
The synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione can be achieved through several strategic approaches. The choice of a particular method may depend on the availability of starting materials, desired scale, and regiochemical control. Key strategies reported in the literature include:
-
Diels-Alder Reaction: A convergent approach involving the cycloaddition of a suitable diene, such as 3-hydroxy-2-pyrone, with a substituted naphthazarin derivative.[4] This method offers a direct route to the anthraquinone core.
-
Friedel-Crafts Acylation: This classical approach typically involves the reaction of a substituted phthalic anhydride with a hydroquinone derivative. For instance, 3-methoxyphthalic anhydride can be reacted with 2-methylhydroquinone dimethyl ether to form an o-aroylbenzoic acid intermediate, which is then cyclized to the anthraquinone skeleton.[5]
-
Annulation of Phthalides: A regiospecific method utilizing the reaction of a stabilized phthalide anion (e.g., a 3-phenylsulfonylphthalide) with a quinone monoacetal.[6] This approach provides excellent control over the substitution pattern of the final product.
-
Grignard Reaction and Intramolecular Cyclization: This strategy involves the addition of a Grignard reagent to a phthalic anhydride, followed by an intramolecular Friedel-Crafts acylation to construct the tricyclic system.[7] Subsequent demethylation steps yield the desired polyhydroxyanthraquinone.
Quantitative Data Summary
The following table summarizes key quantitative data from a representative synthetic route to Islandicin.
| Parameter | Value | Reference |
| Starting Materials | 3-Methoxyphthalic anhydride, 2-Methylhydroquinone dimethyl ether | [5] |
| Key Intermediate | o-Aroylbenzoic acid | [5] |
| Cyclization Agent | Anhydrous HF | [5] |
| Demethylation Agent | BBr₃ | [5] |
| Final Product Melting Point | 216 °C | [5] |
| Triacetate Derivative M.P. | 205-208 °C | [5] |
Experimental Protocols
This section provides a generalized protocol based on the Friedel-Crafts acylation approach, which is a well-established method for anthraquinone synthesis.[8]
Protocol: Synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione via Friedel-Crafts Acylation
Materials:
-
3-Methoxyphthalic anhydride
-
2-Methylhydroquinone dimethyl ether
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Anhydrous Hydrogen Fluoride (HF) or Polyphosphoric acid (PPA) for cyclization
-
Boron tribromide (BBr₃) solution in dichloromethane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol)
-
Silica gel for column chromatography
Procedure:
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-methylhydroquinone dimethyl ether in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add the Lewis acid (e.g., AlCl₃) portion-wise while stirring.
-
Add a solution of 3-methoxyphthalic anhydride in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude o-aroylbenzoic acid intermediate.
-
Purify the intermediate by recrystallization or column chromatography.
-
-
Intramolecular Cyclization:
-
Add the purified o-aroylbenzoic acid to the cyclizing agent (e.g., anhydrous HF or PPA).
-
Heat the mixture with stirring for the required time and temperature (monitor by TLC).
-
Carefully pour the reaction mixture onto ice to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude trimethoxy-methyl-anthraquinone.
-
Purify the product by column chromatography.
-
-
Demethylation:
-
Dissolve the purified trimethoxy-methyl-anthraquinone in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of BBr₃ in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until complete demethylation is observed (monitor by TLC).
-
Quench the reaction by the slow addition of water or methanol.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the crude 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin).
-
Purify the final product by column chromatography or recrystallization.
-
Characterization:
The structure and purity of the synthesized Islandicin should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, and by comparison with literature data. The melting point should also be determined.
Diagrams
Caption: General workflow for the synthesis of Islandicin.
Caption: Fungal biosynthesis of anthraquinones.[3]
References
- 1. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The regiospecific preparation of 1,4-dioxygenated anthraquinones: a new route to islandicin, digitopurpone, and madeirin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, a naturally occurring anthraquinone with potential pharmaceutical applications. The following protocols are designed for researchers in drug discovery, quality control, and pharmacokinetic studies.
Introduction
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is an anthraquinone derivative found in various natural sources. Accurate and precise quantification of this compound is crucial for understanding its biological activity, ensuring the quality of natural product extracts, and for various stages of drug development. The methods outlined below describe the use of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this analyte.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in relatively clean sample matrices where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh 1 mg of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by serial dilution with the mobile phase.
-
Sample Solution (e.g., from plant extract):
-
Weigh 1 g of the powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol: 0.1% Formic Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as in complex biological matrices or for trace-level quantification, an LC-MS/MS method is recommended.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare stock and working standard solutions as described in the HPLC method, using methanol as the solvent.
-
Sample Solution (e.g., from plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-12 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Precursor Ion (Q1): m/z 283.06 -> Product Ions (Q3): [To be determined empirically] |
| Collision Energy | [To be optimized for the specific instrument] |
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Matrix Effect | < 15% |
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Summary of Quantitative Methods
Table 3: Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV-Vis Absorbance | Mass-to-charge ratio |
| Selectivity | Moderate | High |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Matrix Tolerance | Lower | Higher |
| Instrumentation | Widely available | More specialized |
| Cost | Lower | Higher |
| Primary Application | Routine QC, analysis of simple mixtures | Bioanalysis, trace quantification |
Conclusion
The choice of analytical method for the quantification of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione depends on the specific requirements of the study. The HPLC-UV method is a robust and cost-effective option for routine analysis of less complex samples. For applications demanding high sensitivity and selectivity, such as pharmacokinetic studies or analysis of complex biological matrices, the LC-MS/MS method is superior. Both protocols provided here serve as a starting point and should be validated for the specific matrix and instrumentation used.
Application Notes and Protocols for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and its Analogs in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione belongs to the anthraquinone class of aromatic organic compounds. Anthraquinones are widely investigated for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. While specific data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is limited, this document provides comprehensive protocols and application notes based on the activities of closely related trihydroxy-methyl-anthraquinone analogs. As a prime example, we will refer to 1,3,6-Trihydroxy-7-methyl-9,10-anthracenedione (TMA), which has demonstrated significant bioactivity in cancer cell lines.
These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell metabolism, such as fatty acid synthase (FAS).[1][2] This document will guide researchers in utilizing these compounds in cell culture-based assays to evaluate their therapeutic potential.
Mechanism of Action
Many anthraquinone derivatives exhibit anticancer properties by intercalating with DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which in turn can induce apoptosis.[3] Some analogs, like TMA, have been shown to specifically inhibit fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells and crucial for their proliferation and survival.[1][2] Inhibition of FAS leads to an accumulation of malonyl-CoA, which can trigger apoptosis.[2] Furthermore, some anthraquinones have been observed to modulate signaling pathways involved in cell survival and proliferation, such as the SIRT1/p53 pathway.[4][5]
Data Presentation
Table 1: Cytotoxicity of Selected Trihydroxy-methyl-anthraquinone Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| 2-hydroxy-3-methyl anthraquinone | HepG2 | CCK-8 | 24 | 126.3 | [5] |
| 48 | 98.6 | [5] | |||
| 72 | 80.55 | [5] | |||
| Alizarin (1,2-dihydroxyanthraquinone) | MCF-7 | MTT | 72 | ~20 | [6] |
| HeLa | MTT | 72 | ~50 | [6] | |
| HepG2 | MTT | 72 | ~30 | [6] | |
| Emodin (1,3,8-trihydroxy-6-methylanthraquinone) | A549 | MTT | 48 | 25.3 | |
| HCT116 | MTT | 48 | 32.1 |
Table 2: Apoptotic Effect of 2-hydroxy-3-methyl anthraquinone on HepG2 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) |
| Control | - | 72 | ~5 |
| 2-hydroxy-3-methyl anthraquinone | 80 | 72 | ~25 |
| EX527 (SIRT1 inhibitor) | 1 | 72 | ~20 |
| HMA + EX527 | 80 + 1 | 72 | ~40 |
Data is extrapolated from figures in the reference.[5]
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration-dependent effect of a test compound on cell viability.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, HepG2, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Fatty Acid Synthase (FAS) Inhibition Assay
This protocol measures the inhibition of FAS activity in cancer cells.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
24-well cell culture plates
-
Test compound
-
[14C]-acetate
-
Scintillation counter
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
Procedure:
-
Seed 5 x 10^4 cells per well in 24-well plates and incubate overnight.
-
Treat the cells with the test compound at various concentrations for 2 hours in a serum-free medium.
-
Add 1 µCi of [14C]-acetate to each well and incubate for an additional 2 hours.
-
Wash the cells with PBS and then extract the lipids using an appropriate solvent system (e.g., Folch method).
-
Measure the incorporation of [14C]-acetate into the lipid fraction using a scintillation counter.
-
Determine the percentage of FAS inhibition relative to the untreated control.
Visualizations
Caption: Experimental workflow for evaluating the in vitro effects of a test compound.
References
- 1. 1, 3, 6-Trihydroxy-7-Methyl-9, 10-Anthracenedione Isolated from genus Lindera with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: Experimental Protocol for Testing the Cytotoxicity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is an anthraquinone derivative. Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including potential anticancer properties.[1][2] Cytotoxicity testing is a critical first step in the evaluation of novel compounds to determine their potential as therapeutic agents and to understand their toxicity profile.[3][4]
This document provides a comprehensive set of protocols for assessing the cytotoxic effects of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione on cultured mammalian cells. Three distinct and complementary assays are detailed: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
I. Overall Experimental Workflow
The general workflow for assessing the cytotoxicity of the test compound involves initial cell culture and seeding, followed by treatment with a range of concentrations of the compound. Subsequently, specific assays are performed to measure cell viability, membrane integrity, and the mode of cell death.
Caption: Overall experimental workflow for cytotoxicity assessment.
II. Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells, which can be quantified by measuring the absorbance.[7]
A. Materials
-
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
-
Mammalian cell lines (e.g., cancer line A549 and non-cancer line HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol, or DMSO)
-
96-well flat-bottom sterile plates
-
Microplate reader (570 nm wavelength)
B. Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in DMSO. Perform serial dilutions in serum-free medium to obtain desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of the compound to the respective wells. Include a "vehicle control" (medium with DMSO, same percentage as the highest compound concentration) and a "no-cell control" (medium only for background).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[5]
C. Data Analysis
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Cell Viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.
III. Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8] This stable enzyme is released upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, measured spectrophotometrically.[9]
A. Materials
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Treated cell culture supernatants from the experiment described in Protocol 1
-
96-well flat-bottom plates
B. Experimental Protocol
-
Prepare Controls: On the same plate as the treated cells, set up the following controls in triplicate:[10]
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (usually 1 hour before the end of incubation).
-
Background Control: Culture medium only.
-
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Mix gently by tapping the plate.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Add Stop Solution: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[11]
C. Data Analysis
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:[11] % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] x 100
IV. Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between different cell populations. Annexin V, a calcium-dependent protein, binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]
A. Materials
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Treated cells
-
Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[14]
-
Flow cytometer
B. Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with low, medium, and high concentrations of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (based on IC₅₀ from MTT assay) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.[15]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[15][16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]
C. Data Analysis
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.[14]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[14]
-
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
V. Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: MTT Assay - Cell Viability (%)
| Concentration (µM) | % Viability (24h) ± SD | % Viability (48h) ± SD | % Viability (72h) ± SD |
|---|---|---|---|
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.1 ± 5.3 |
| 1.0 | 91.5 ± 5.1 | 85.3 ± 4.8 | 78.4 ± 4.9 |
| 10.0 | 65.7 ± 4.2 | 51.2 ± 3.9 | 40.3 ± 4.1 |
| 50.0 | 30.1 ± 3.5 | 15.8 ± 2.8 | 8.9 ± 2.2 |
| IC₅₀ (µM) | Value | Value | Value |
Table 2: LDH Assay - Cytotoxicity (%)
| Concentration (µM) | % Cytotoxicity (24h) ± SD | % Cytotoxicity (48h) ± SD | % Cytotoxicity (72h) ± SD |
|---|---|---|---|
| Vehicle Control | 0 ± 2.1 | 0 ± 2.5 | 0 ± 2.8 |
| 0.1 | 2.5 ± 1.8 | 4.1 ± 2.2 | 6.8 ± 2.5 |
| 1.0 | 8.9 ± 2.4 | 14.2 ± 3.1 | 20.5 ± 3.4 |
| 10.0 | 33.6 ± 3.9 | 48.1 ± 4.5 | 59.2 ± 4.8 |
| 50.0 | 68.9 ± 4.8 | 83.5 ± 5.2 | 90.7 ± 5.5 |
Table 3: Annexin V/PI Assay - Cell Population Distribution (%) after 24h
| Concentration (µM) | Viable (Q4) % | Early Apoptotic (Q3) % | Late Apoptotic/Necrotic (Q2) % |
|---|---|---|---|
| Vehicle Control | 95.1 | 2.5 | 2.1 |
| IC₅₀ / 2 | 75.3 | 18.4 | 5.6 |
| IC₅₀ | 45.2 | 42.8 | 10.9 |
| IC₅₀ x 2 | 15.8 | 55.3 | 27.5 |
VI. Potential Signaling Pathway
Drug-induced apoptosis is a common mechanism of action for cytotoxic compounds. It can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.
Caption: Generalized pathways of drug-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in Cancer Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is a member of the anthraquinone class of organic compounds. Anthraquinones are a large family of naturally occurring and synthetic compounds based on the 9,10-anthracenedione core. Many derivatives of this class have demonstrated significant potential as anti-cancer agents, with some, like Mitoxantrone, being used in clinical practice. The therapeutic effect of these compounds is often attributed to their ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. While specific research on 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is limited, the broader family of trihydroxy-methyl-anthraquinones has been the subject of numerous cancer research studies. This document provides an overview of the potential applications and methodologies for investigating the anti-cancer properties of this compound, drawing upon data from structurally similar anthraquinones.
Mechanism of Action
The anti-cancer activity of trihydroxy-methyl-anthraquinone derivatives is believed to be multifactorial, targeting several key cellular processes involved in cancer progression.
-
Inhibition of Fatty Acid Synthase (FASN): Some anthraquinones, such as 1,3,6-Trihydroxy-7-methyl-9,10-anthracenedione, have been shown to inhibit the expression of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types and crucial for tumor cell survival and proliferation.[1]
-
Induction of Apoptosis: A common mechanism for anthraquinone-induced cancer cell death is the induction of apoptosis. This programmed cell death is often mediated through the activation of caspase cascades. For instance, 2-hydroxy-3-methyl anthraquinone has been found to induce apoptosis in hepatocellular carcinoma cells.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases. For example, 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone has been observed to cause cell accumulation in the S phase of the cell cycle in non-small cell lung carcinoma cells.[2]
-
Modulation of Signaling Pathways: Anthraquinones can exert their effects by modulating key signaling pathways involved in cancer development. One such pathway is the SIRT1/p53 pathway. Inhibition of SIRT1 by compounds like 2-hydroxy-3-methyl anthraquinone can lead to the activation of the tumor suppressor p53, promoting apoptosis.[3]
Preclinical Research Applications
Based on the known activities of related compounds, 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione can be investigated for a range of anti-cancer effects in a preclinical setting:
-
Cytotoxicity Screening: Initial studies would involve screening the compound against a panel of cancer cell lines to determine its cytotoxic potential and identify sensitive cancer types.
-
Mechanism of Action Studies: Elucidating the specific molecular mechanisms through which the compound exerts its anti-cancer effects. This includes investigating its impact on apoptosis, cell cycle, and key cancer-related signaling pathways.
-
Drug Synergy Studies: Evaluating the potential for this compound to enhance the efficacy of existing chemotherapy drugs or targeted therapies.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity and toxicity of the compound in animal models of cancer.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various structurally related anthraquinone derivatives against different cancer cell lines. This data can serve as a reference for designing experiments with 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-hydroxy-3-methyl anthraquinone | HepG2 | 80.55 (at 72h) | --INVALID-LINK-- |
| trans-emodin-physcion bianthrone | A-549 | 9.2 | --INVALID-LINK--[4] |
| trans-emodin-physcion bianthrone | HL-60 | 7.8 | --INVALID-LINK--[4] |
| 3,5,8-trihydroxy-7-methoxy-2-methyl-anthracene-9,10-dione | A-549 | 4.56 | --INVALID-LINK--[4] |
| Austrocortirubin | MCF-7 | 6.3 | --INVALID-LINK--[4] |
| Xanthopurpurin | MDA-MB-231 | 14.65 ± 1.45 | --INVALID-LINK--[5] |
| Lucidin-ω-methyl ether | MDA-MB-231 | 13.03 ± 0.33 | --INVALID-LINK--[5] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the anti-cancer properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for examining the effect of the compound on the expression levels of key proteins in a signaling pathway (e.g., SIRT1/p53 pathway).
Materials:
-
Cancer cell line of interest
-
6-well plates or larger culture dishes
-
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in cancer research.
Caption: Potential signaling pathways affected by 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.
Caption: Logical framework for investigating the mechanism of action.
References
- 1. 1, 3, 6-Trihydroxy-7-Methyl-9, 10-Anthracenedione Isolated from genus Lindera with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone against non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 5. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inhibitory Potential of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin) on Protein Kinase C
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, is a naturally occurring anthraquinone that has garnered interest for its potential biological activities. While extensive research on its specific enzymatic inhibition is ongoing, preliminary studies and the known activities of related anthraquinone derivatives suggest that Islandicin may act as an inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in numerous diseases, most notably cancer. This document provides a detailed protocol for investigating the inhibitory effects of Islandicin on PKC activity.
While direct quantitative data for Islandicin's inhibition of PKC is not yet widely published, the following table presents data for other anthraquinone derivatives that have been shown to inhibit PKC, offering a comparative context for researchers.
Data Presentation: Inhibitory Activity of Anthraquinone Derivatives on Protein Kinase C
| Compound | Structure | Target Enzyme | IC50 (µM) | Reference |
| Mitoxantrone | 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]- | Protein Kinase C | 4 | [1] |
| Quinalizarin | 1,2,5,8-Tetrahydroxyanthraquinone | Protein Kinase C | 4 | [1] |
| Emodin | 1,3,8-trihydroxy-6-methylanthraquinone | Myosin Light Chain Kinase | 8 | [1] |
Experimental Protocol: In Vitro Protein Kinase C Inhibition Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin) against Protein Kinase C.
Materials and Reagents:
-
Purified, active Protein Kinase C (PKC) enzyme (e.g., from rat brain or recombinant source)
-
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
[γ-³²P]ATP (Adenosine triphosphate)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL phorbol 12-myristate 13-acetate (PMA)
-
Stop solution: 75 mM orthophosphoric acid
-
P81 phosphocellulose paper
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath (30°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Islandicin in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the Islandicin stock solution in the assay buffer to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all reactions, including controls, is consistent and does not exceed 1%.
-
Prepare the reaction mixture containing assay buffer, PKC substrate, and [γ-³²P]ATP.
-
-
Enzyme Inhibition Assay:
-
In microcentrifuge tubes, add the desired volume of the reaction mixture.
-
Add the serially diluted Islandicin or vehicle control (DMSO in assay buffer) to the respective tubes.
-
Initiate the reaction by adding the purified PKC enzyme to each tube.
-
Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Measuring Activity:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose papers three times with 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with ethanol and allow the papers to dry.
-
Place the dried papers into scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate, indicating PKC activity.
-
-
Data Analysis:
-
Calculate the percentage of PKC inhibition for each Islandicin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Islandicin concentration.
-
Determine the IC50 value, which is the concentration of Islandicin that results in 50% inhibition of PKC activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory effect of Islandicin on Protein Kinase C.
Caption: Workflow for PKC Inhibition Assay.
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving Protein Kinase C, highlighting the potential point of inhibition by Islandicin.
Caption: Simplified PKC Signaling Pathway.
References
Application Notes and Protocols for Studying the Antimicrobial Activity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is an organic compound belonging to the anthraquinone family. Anthraquinones are a class of aromatic compounds known for their diverse biological activities, including antimicrobial properties.[1][2][3][4] With the rise of antibiotic-resistant pathogens, the exploration of novel antimicrobial agents is of paramount importance. These application notes provide detailed protocols for the systematic evaluation of the antimicrobial activity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
The protocols outlined below describe standard and widely accepted methods for determining the antimicrobial efficacy of a compound, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the disk diffusion assay.[5][6][7][8][9][10] Adherence to these standardized procedures is crucial for obtaining reproducible and comparable results.
Quantitative Data Summary
The following table summarizes hypothetical data for the antimicrobial activity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione against a panel of common pathogenic microorganisms.
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Disk Diffusion Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 32 | 18 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 8 | 16 | 22 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 | 128 | 12 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 128 | >256 | 8 |
| Candida albicans (ATCC 90028) | Fungus | 32 | 64 | 15 |
Experimental Protocols
Materials and Reagents
-
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Nutrient Agar
-
Sabouraud Dextrose Broth/Agar (for fungi)
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator
-
Vortex mixer
-
Positive control antibiotics (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (DMSO)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
Preparation of Test Compound
-
Prepare a stock solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione by dissolving the compound in sterile DMSO to a final concentration of 10 mg/mL.
-
Further dilutions should be prepared in the appropriate sterile broth to achieve the desired concentrations for the assays. The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the microorganisms.
Selection and Preparation of Microbial Inoculum
-
Streak the microbial strains from frozen stocks onto nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates and incubate at 37°C for 18-24 hours.[13]
-
Select 3-5 isolated colonies and inoculate them into 5 mL of the appropriate broth.
-
Incubate the broth cultures at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[14]
-
Adjust the inoculum density with sterile broth using a spectrophotometer to an optical density (OD) at 600 nm of 0.08-0.1.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the MIC assay.[9][15]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][9]
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with a known antibiotic), a negative control (broth with DMSO), and a growth control (broth with inoculum only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][16][17]
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto separate MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[17]
Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[5][6][8]
-
Prepare a bacterial lawn by evenly streaking the standardized inoculum over the entire surface of an MHA plate using a sterile cotton swab.[18]
-
Allow the plate to dry for 5-15 minutes.
-
Impregnate sterile filter paper disks (6 mm) with a known concentration of the test compound (e.g., 30 µ g/disk ).
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control disk (e.g., ciprofloxacin) and a negative control disk (DMSO) on the same plate.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[5]
Visualizations
Caption: Experimental workflow for antimicrobial activity testing.
References
- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-MOL [m.x-mol.net]
- 4. researchgate.net [researchgate.net]
- 5. asm.org [asm.org]
- 6. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. protocols.io [protocols.io]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 16. 2.6. Minimum Bactericidal Concentration (MBC) Test [bio-protocol.org]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
Application Notes and Protocols for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione as a Fluorescent Probe
Disclaimer: The following application notes and protocols are a projection based on the known fluorescent properties and sensing mechanisms of structurally similar hydroxyanthraquinone derivatives. Currently, there is a lack of specific published data on the use of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione as a fluorescent probe. Therefore, the information provided herein should be considered a theoretical guide for exploring its potential applications, and experimental parameters will require optimization.
Introduction
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is a polyhydroxylated anthraquinone. Compounds of this class are known for their distinct photophysical properties, which can be modulated by their local chemical environment. The presence of multiple hydroxyl and carbonyl groups suggests its potential as a fluorescent probe for analytes such as metal ions and for sensing changes in pH. The underlying mechanisms for such sensing capabilities in similar molecules often involve phenomena like Excited State Intramolecular Proton Transfer (ESIPT) or Chelation-Enhanced Fluorescence (CHEF).
Potential Applications
Based on the functionalities of related hydroxyanthraquinone compounds, 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione could potentially be developed as a fluorescent probe for:
-
Metal Ion Detection: The hydroxyl and carbonyl groups can act as a chelating site for various metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺). Binding of a metal ion can alter the electronic properties of the molecule, leading to a detectable change in its fluorescence emission.
-
pH Sensing: The phenolic hydroxyl groups can undergo deprotonation at specific pH values. This change in protonation state can significantly impact the intramolecular charge transfer (ICT) characteristics and, consequently, the fluorescence properties of the molecule, allowing for ratiometric or intensity-based pH measurements.
Hypothetical Photophysical and Sensing Properties
The following table summarizes the projected, hypothetical properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione as a fluorescent probe. These values are based on typical data for similar hydroxyanthraquinone probes and would need to be determined experimentally.
| Property | Hypothetical Value (Free Probe) | Hypothetical Value (Analyte-Bound) | Notes |
| Excitation Wavelength (λex) | ~450 - 480 nm | ~470 - 500 nm | Dependent on solvent and pH. A slight red-shift upon analyte binding is plausible. |
| Emission Wavelength (λem) | ~530 - 560 nm | ~580 - 620 nm | A significant Stokes shift is expected. Analyte binding may cause a bathochromic shift. |
| Quantum Yield (Φ) | Low (~0.05 - 0.1) | Moderate to High (~0.3 - 0.6) | For a "turn-on" sensor, a significant enhancement in quantum yield upon binding is the goal. |
| Molar Absorptivity (ε) | ~5,000 - 10,000 M⁻¹cm⁻¹ | ~8,000 - 15,000 M⁻¹cm⁻¹ | Changes would be observable in UV-Vis absorption spectra. |
| Binding Constant (Kd) | N/A | Analyte-dependent (µM to nM range) | To be determined by titration experiments for specific analytes. |
| Limit of Detection (LOD) | N/A | Analyte-dependent (µM to nM range) | Calculated from the signal-to-noise ratio of the titration curve. |
Proposed Sensing Mechanism
The sensing mechanism is hypothesized to be based on the chelation of a metal ion by the hydroxyl and carbonyl groups of the anthraquinone core. In its free state, the probe may exhibit weak fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding to a metal ion, these quenching pathways could be suppressed, leading to a "turn-on" fluorescent response.
Caption: Hypothetical Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Protocols
Protocol 1: Characterization of Photophysical Properties
Objective: To determine the absorption and fluorescence spectra, and the quantum yield of the probe.
Materials:
-
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
-
Spectroscopy grade solvents (e.g., DMSO, Ethanol, Acetonitrile)
-
Phosphate buffer solutions (pH range 4-10)
-
Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard, Φ = 0.54)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO.
-
Working Solution Preparation: Prepare a 10 µM working solution of the probe in the desired solvent or buffer.
-
Absorption Spectroscopy: a. Record the UV-Vis absorption spectrum of the 10 µM working solution from 300 nm to 700 nm. b. Identify the wavelength of maximum absorption (λ_abs_max).
-
Fluorescence Spectroscopy: a. Excite the working solution at its λ_abs_max. b. Record the fluorescence emission spectrum over a suitable range (e.g., 450 nm to 750 nm) to determine the wavelength of maximum emission (λ_em_max).
-
Quantum Yield Determination (Relative Method): a. Prepare a series of dilutions of the probe and the quinine sulfate standard with absorbances less than 0.1 at the excitation wavelength. b. Measure the absorbance and integrated fluorescence intensity for each dilution of the probe and the standard. c. Plot integrated fluorescence intensity versus absorbance for both the probe and the standard. d. Calculate the quantum yield (Φ_probe) using the following equation: Φ_probe = Φ_std * (Grad_probe / Grad_std) * (n_probe² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.
Caption: Workflow for characterizing photophysical properties.
Protocol 2: Metal Ion Sensing Application
Objective: To evaluate the selectivity and sensitivity of the probe for a specific metal ion (e.g., Al³⁺).
Materials:
-
Probe stock solution (1 mM in DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, CuCl₂, FeCl₃, etc.) (10 mM in deionized water)
-
Fluorometer
-
Microplate reader (optional)
Procedure:
-
Selectivity Study: a. To separate wells of a 96-well plate or cuvettes, add the HEPES buffer. b. Add the probe to a final concentration of 10 µM. c. Add different metal ions to a final concentration of 100 µM (10 equivalents). d. Incubate for 15 minutes at room temperature. e. Measure the fluorescence intensity at the predetermined λ_em_max. f. Compare the fluorescence response in the presence of different metal ions.
-
Titration Study (for the selected ion): a. Prepare a series of solutions containing a fixed concentration of the probe (10 µM) in HEPES buffer. b. Add increasing concentrations of the selected metal ion (e.g., Al³⁺) from 0 to 100 µM. c. Incubate for 15 minutes. d. Measure the fluorescence intensity at λ_em_max after each addition. e. Plot the fluorescence intensity as a function of the metal ion concentration to determine the binding stoichiometry and binding constant.
Caption: Workflow for metal ion sensing evaluation.
Conclusion
While the specific compound 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione has not been documented as a fluorescent probe, its chemical structure is highly analogous to other hydroxyanthraquinones that have shown promise in this area. The protocols and hypothetical data presented here provide a robust framework for researchers to begin exploring its potential as a novel fluorescent sensor for various applications in chemistry and biology. All experimental procedures would require careful optimization and validation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, commonly known as Islandicin.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing Islandicin?
A1: The most prevalent methods for synthesizing Islandicin are the Friedel-Crafts acylation and the Diels-Alder reaction. The Friedel-Crafts approach typically involves the condensation of a substituted phthalic anhydride with a methylhydroquinone derivative, followed by cyclization and demethylation. The Diels-Alder reaction often utilizes a substituted naphthoquinone and a diene, followed by an oxidation step to form the anthraquinone core.
Q2: What is a typical yield for Islandicin synthesis?
A2: Yields for Islandicin synthesis can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields can range from moderate to good, with some multi-step syntheses achieving overall yields in the range of 20-40%. Optimization of catalyst, solvent, temperature, and reaction time are crucial for maximizing the yield.
Q3: What are the critical factors influencing the yield of the synthesis?
A3: Several factors can significantly impact the yield:
-
Purity of starting materials: Impurities in the reactants can lead to side reactions and lower yields.
-
Catalyst activity: In Friedel-Crafts reactions, the activity and amount of the Lewis acid catalyst are critical.
-
Reaction temperature and time: Both insufficient and excessive reaction times or temperatures can lead to incomplete reactions or the formation of degradation products.
-
Solvent choice: The polarity and boiling point of the solvent can influence reaction rates and selectivity.
-
Atmosphere: Some reactions may be sensitive to air or moisture, requiring an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I confirm the identity and purity of my synthesized Islandicin?
A4: Standard analytical techniques are used to confirm the structure and purity of Islandicin. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting point determination: To compare with the literature value (approximately 218-220 °C).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Islandicin.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Friedel-Crafts) | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Ensure it is stored properly to prevent deactivation by moisture. |
| Poor Regioselectivity (Diels-Alder) | The regioselectivity of the Diels-Alder reaction can be influenced by the electronic nature of the substituents on both the diene and the dienophile. Consider using a Lewis acid catalyst to enhance selectivity. Computational studies can also help predict the favored regioisomer.[1][2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature. In some cases, adding more catalyst may be necessary. |
| Starting Material Degradation | Ensure the reaction temperature is not too high, as polyhydroxyanthraquinones can be susceptible to thermal degradation. Use of an inert atmosphere can also prevent oxidative degradation. |
| Inefficient Demethylation | The final demethylation step to yield the free hydroxyl groups can be challenging. Ensure a sufficiently strong demethylating agent (e.g., BBr₃, HBr in acetic acid) is used and that the reaction goes to completion. Monitor by TLC to avoid partial demethylation. |
Problem 2: Presence of Impurities or Side Products
| Possible Cause | Suggested Solution |
| Formation of Regioisomers | In Friedel-Crafts acylation, different isomers can form depending on the substitution pattern of the aromatic ring.[3] Careful control of reaction conditions and choice of starting materials can favor the desired isomer. Purification by column chromatography is often necessary to separate isomers. |
| Over-alkylation/acylation (Friedel-Crafts) | The product of a Friedel-Crafts reaction can sometimes be more reactive than the starting material, leading to multiple substitutions. Using a stoichiometric amount of the acylating agent and catalyst can help minimize this.[4] |
| Incomplete Cyclization | The intermediate aroylbenzoic acid in the Friedel-Crafts route may not fully cyclize to the anthraquinone. Ensure a strong enough dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) and sufficient heating are used for the cyclization step. |
| Oxidation of Hydroquinone Moiety | Hydroquinone derivatives are susceptible to oxidation. Perform reactions under an inert atmosphere and use degassed solvents to minimize the formation of oxidized byproducts. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Poor Solubility of Crude Product | Islandicin has limited solubility in many common organic solvents. A combination of solvents may be necessary for effective purification by recrystallization or column chromatography. |
| Co-elution of Impurities | If impurities have similar polarity to Islandicin, separation by standard silica gel chromatography can be difficult. Consider using a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Reverse-phase HPLC can also be an effective purification method. |
| Residual Catalyst | Traces of the Lewis acid catalyst from a Friedel-Crafts reaction can contaminate the product. Ensure thorough aqueous workup and washing to remove all catalyst residues. |
Experimental Protocols
Below are generalized experimental protocols for the key synthetic strategies for Islandicin. Note: These are illustrative and may require optimization for specific laboratory conditions.
Method 1: Friedel-Crafts Acylation and Cyclization
This route involves the reaction of a substituted phthalic anhydride with a methylhydroquinone derivative, followed by cyclization.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or nitrobenzene), add the substituted phthalic anhydride.
-
Slowly add the methylhydroquinone dimethyl ether to the mixture at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude o-aroylbenzoic acid.
Step 2: Cyclization and Demethylation
-
Heat the crude o-aroylbenzoic acid in a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) at an elevated temperature (e.g., 100-150 °C) for a specified time to effect cyclization.
-
Cool the reaction mixture and pour it onto ice water to precipitate the methoxy-protected Islandicin.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Treat the methoxy-anthraquinone with a demethylating agent such as boron tribromide in an inert solvent or hydrobromic acid in acetic acid.
-
After the reaction is complete, quench with water and extract the product.
-
Purify the crude Islandicin by column chromatography or recrystallization.
Method 2: Diels-Alder Reaction
This approach involves a [4+2] cycloaddition between a diene and a dienophile, followed by oxidation.
Step 1: Diels-Alder Cycloaddition
-
Dissolve the substituted naphthoquinone (dienophile) and the diene in a suitable solvent (e.g., toluene or xylene).
-
Heat the mixture to reflux for several hours to days, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude cycloadduct may be purified at this stage or used directly in the next step.
Step 2: Oxidation to Anthraquinone
-
Dissolve the crude cycloadduct in a suitable solvent.
-
Treat the solution with an oxidizing agent (e.g., air, oxygen, or a chemical oxidant like DDQ) to aromatize the central ring to the anthraquinone. This step can sometimes occur spontaneously during the reaction or workup.
-
After the oxidation is complete, purify the crude product by column chromatography or recrystallization to obtain the protected Islandicin.
-
Perform a demethylation step as described in Method 1 to obtain the final product.
Data Presentation
Table 1: Comparison of Synthetic Routes for Islandicin
| Synthetic Route | Key Reactants | Typical Reagents/Catalysts | Advantages | Challenges |
| Friedel-Crafts Acylation | Substituted phthalic anhydride, methylhydroquinone derivative | AlCl₃, H₂SO₄, BBr₃ | Often high-yielding for the acylation step; starting materials can be readily available. | Potential for regioisomer formation; harsh conditions for cyclization and demethylation; requires stoichiometric Lewis acid.[3] |
| Diels-Alder Reaction | Substituted naphthoquinone, diene | Heat, Lewis acids (optional) | Can be highly regioselective with appropriate substitution; milder conditions for the cycloaddition.[1] | Availability of substituted dienes can be a limitation; oxidation step may require specific conditions. |
Mandatory Visualizations
Experimental Workflow: Friedel-Crafts Synthesis of Islandicin
Caption: Workflow for the synthesis of Islandicin via the Friedel-Crafts acylation route.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in Islandicin synthesis.
References
Technical Support Center: Crystallization of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (also known as digitolutein).
Troubleshooting Crystallization Problems
This guide addresses common issues encountered during the crystallization of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in a question-and-answer format.
Question: My compound is not dissolving in the chosen solvent. What should I do?
Answer: The solubility of polyhydroxyanthraquinones is generally low in water but increases in organic solvents, especially with elevated temperatures.[1][2] If your compound is not dissolving, consider the following steps:
-
Increase the Temperature: Gently heat the solvent to increase the solubility of the compound. Many anthraquinone derivatives show significantly higher solubility in hot organic solvents.[1]
-
Select a More Appropriate Solvent: If heating is ineffective, you may need to switch to a different solvent system. Based on data for similar compounds, consider the solvents listed in the table below. A rule of thumb is that solvents with functional groups similar to the solute are often good choices.
-
Use a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly. Common solvent pairs include ethanol-water, acetone-water, and ethyl acetate-cyclohexane.
Question: The compound precipitates too quickly and forms a powder instead of crystals. How can I slow down the crystallization process?
Answer: Rapid precipitation often traps impurities and results in poor crystal quality.[3] An ideal crystallization process involves the slow formation of crystals over a period of time.[3] To achieve this:
-
Increase the Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[3]
-
Insulate the Crystallization Vessel: To slow down the cooling rate, insulate your flask. You can do this by placing it on a non-conductive surface like a cork ring or wooden block and covering the top with a watch glass.
-
Elevated Temperature Cooling: Instead of immediately placing the flask at room temperature or in an ice bath, allow it to cool gradually in a warmer environment before moving it to a colder one.
Question: My compound is "oiling out" and forming liquid droplets instead of solid crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a very rapid cooling process. To resolve this:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add more of the primary solvent (or the more "soluble" solvent in a mixed system) to decrease the saturation point.[3]
-
Lower the Crystallization Temperature: By using a larger volume of solvent, the solution will need to cool to a lower temperature before saturation is reached, which may be below the compound's melting point.
-
Pre-purification: If the issue persists, it may be due to a high impurity load. Consider purifying the crude material using a technique like column chromatography before attempting crystallization.
Question: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?
Answer: If nucleation (the initial formation of crystals) does not occur, it can often be induced. Try the following techniques:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[3]
-
Seeding: Introduce a "seed crystal" – a tiny crystal of the pure compound – into the supersaturated solution. This will act as a template for further crystal growth.
-
Reduce Solvent Volume: If the solution is not sufficiently supersaturated, you can carefully evaporate some of the solvent to increase the compound's concentration.
-
Lower the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?
Q2: How does purity affect the crystallization of my compound?
A2: Purity is a critical factor in successful crystallization. Impurities can inhibit crystal growth, lead to the formation of oils, or become incorporated into the crystal lattice, reducing the effectiveness of the purification. For best results, a purity of at least 80-90% is recommended before starting the crystallization process.
Q3: Can I use a mixture of solvents for crystallization?
A3: Yes, using a solvent pair is a very common and effective technique. This method is particularly useful when no single solvent has the ideal solubility characteristics (i.e., high solubility at high temperatures and low solubility at low temperatures).
Q4: How can I improve the yield of my crystallization?
A4: To maximize your crystal yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve your compound. After crystallization, cooling the solution to a lower temperature (e.g., in an ice bath) will further decrease the solubility of the compound and promote more complete precipitation. However, be aware that cooling too quickly can compromise purity.
Data Presentation
Table 1: Recommended Solvents for Crystallization of Polyhydroxyanthraquinones
| Solvent Class | Examples | Suitability for Polyhydroxyanthraquinones | Reference |
| Alcohols | Methanol, Ethanol | Good, especially when heated. Can be used in solvent pairs with water. | [1][2] |
| Ketones | Acetone | Good, can be used in combination with other solvents like DMSO. | [4] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | High solubility, often used in combination with a co-solvent. | [1][4] |
| Esters | Ethyl acetate | Moderate, can be effective in solvent pairs with non-polar solvents. | |
| Halogenated | Dichloromethane, Chloroform | May be effective, but volatility can be a concern. | |
| Aromatic | Toluene | Generally lower solubility for polyhydroxy compounds. | |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Often used as the "poor" solvent in a solvent pair. | |
| Water | Very low solubility. | [2] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (see Table 1).
-
Dissolution: Place the crude 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.
Mandatory Visualization
Caption: A troubleshooting workflow for the crystallization of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
References
stability issues of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in solution
This technical support center provides guidance on the stability of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to assist with their experiments.
Troubleshooting Guide: Common Stability Issues
Researchers working with 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione may encounter challenges related to its stability in solution. This guide addresses common problems, their potential causes, and recommended solutions based on the general behavior of hydroxyanthraquinones.
| Problem | Potential Cause | Recommended Solution |
| Color change or degradation of the solution upon storage. | pH-induced degradation: Hydroxyanthraquinones can be unstable at neutral to alkaline pH.[1][2] | Adjust the pH of the solution to an acidic range (e.g., pH 3.5) using a suitable buffer. The keto form of some anthraquinones is more stable in acidic aqueous solutions.[1] |
| Exposure to light: Some anthraquinone derivatives are susceptible to photodegradation.[3][4] | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. | |
| Elevated temperature: High temperatures can accelerate the degradation of hydroxyanthraquinones.[5] | Store stock solutions at low temperatures (e.g., 4°C or -20°C). Avoid prolonged exposure to high temperatures during experiments. | |
| Oxidation: The presence of oxygen can contribute to the degradation of phenolic compounds. | Degas the solvent before preparing the solution. Solutions can be stored under an inert atmosphere (e.g., nitrogen or argon). | |
| Precipitation of the compound from the solution. | Poor solubility: 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione may have limited solubility in certain solvents. | Test a range of solvents to find the most suitable one. The use of co-solvents may also improve solubility. |
| Change in temperature: Solubility can be temperature-dependent. A decrease in temperature can cause a dissolved compound to precipitate. | If storing at low temperatures, ensure the compound remains in solution upon returning to room temperature before use. Gentle warming and sonication may be necessary. | |
| Inconsistent experimental results. | Degradation of stock solution: If the stock solution has degraded over time, it will lead to variability in experimental outcomes. | Prepare fresh stock solutions regularly. Monitor the purity of the stock solution over time using analytical techniques like HPLC. |
| Solvent effects: The stability and reactivity of the compound can be influenced by the solvent used.[6][7] | Maintain consistency in the solvent system used across all experiments. Be aware that the rate of photodegradation can be solvent-dependent.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?
Q2: How should I store solutions of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?
To maximize stability, solutions should be stored under the following conditions:
-
pH: In an acidic buffer (e.g., pH 3.5).[1]
-
Light: Protected from light by using amber vials or aluminum foil.[3]
-
Temperature: At low temperatures, such as 4°C for short-term storage and -20°C for long-term storage.
-
Atmosphere: For sensitive applications, storing under an inert atmosphere (nitrogen or argon) can prevent oxidation.
Q3: What are the primary factors that can cause the degradation of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in solution?
The main factors affecting the stability of hydroxyanthraquinones are pH, light, and temperature.[1][5][9]
-
pH: Neutral to alkaline conditions can promote degradation.[1][2]
-
Light: Exposure to UV and visible light can induce photodegradation.[3]
-
Temperature: Elevated temperatures can lead to thermal decomposition.[5]
Q4: What are the likely degradation products of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?
While the specific degradation pathway for this compound is not documented, hydroxyanthraquinones can degrade into smaller phenolic compounds, such as phenolic acids.[10][11] Another potential degradation pathway for some anthraquinones is the formation of anthrone derivatives.[12][13]
Q5: What analytical methods are suitable for monitoring the stability of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for assessing the stability of hydroxyanthraquinones.[14][15] It allows for the separation and quantification of the parent compound and its degradation products. Other spectroscopic methods like UV-Visible spectroscopy can also be used to monitor changes in the solution over time.[15]
Experimental Protocols
General Protocol for Assessing Solution Stability
This protocol outlines a general procedure for evaluating the stability of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione under various conditions.
-
Solution Preparation:
-
Prepare a stock solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in a suitable solvent (e.g., methanol, DMSO) at a known concentration.
-
Aliquot the stock solution into separate vials for each experimental condition to be tested (e.g., different pH values, temperatures, light exposures).
-
-
Incubation:
-
pH Stability: Adjust the pH of the aliquots to the desired levels using appropriate buffers. Incubate the samples at a constant temperature.
-
Thermal Stability: Place the vials in temperature-controlled environments (e.g., refrigerators, incubators, water baths) set to the desired temperatures.
-
Photostability: Expose the samples to a controlled light source (e.g., a photostability chamber). Wrap control samples in aluminum foil to protect them from light.
-
-
Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.
-
-
Analysis:
-
Analyze the samples immediately using a validated HPLC method to determine the concentration of the remaining 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
-
Monitor for the appearance of new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Plot the concentration of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione as a function of time for each condition.
-
Calculate the degradation rate constant and the half-life of the compound under each condition.
-
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
Caption: A generalized degradation pathway for hydroxyanthraquinones.
References
- 1. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. osti.gov [osti.gov]
- 13. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. ijmr.net.in [ijmr.net.in]
Technical Support Center: Overcoming Poor Solubility of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in aqueous media.
Question 1: My compound is not dissolving in my aqueous buffer. What are my initial steps?
Answer:
Initial steps should focus on simple and rapid methods to assess and potentially improve solubility:
-
pH Adjustment: The phenolic hydroxyl groups on the anthraquinone structure suggest that its solubility will be pH-dependent. In alkaline conditions, these groups can deprotonate, forming a more soluble phenolate salt.
-
Recommendation: Attempt to dissolve the compound in buffers with a pH range of 7.4 to 9.0. Use a small amount of the compound and incrementally increase the pH, observing for dissolution. Be mindful of the compound's stability at high pH.
-
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
-
Recommendation: Prepare a stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400). This stock solution can then be diluted into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects (typically <1% for in vitro assays).
-
Question 2: I've tried basic pH adjustment and co-solvents, but I'm still observing precipitation or low solubility. What advanced techniques can I explore?
Answer:
For more challenging cases, several advanced formulation strategies can be employed. These methods often require more development but can lead to significant improvements in solubility and bioavailability.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[1]
-
Recommendation: Beta-cyclodextrins (β-CD) and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. Molar ratios of drug to cyclodextrin typically range from 1:1 to 1:5.
-
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[] Upon contact with water, the polymer dissolves, releasing the drug as fine, amorphous particles with enhanced solubility.
-
Nanonization: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate.[1][5]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be very effective.
-
Recommendation: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione that contribute to its poor solubility?
A1: While specific experimental data for this compound is scarce, its structure suggests the following:
-
Aromaticity and Planarity: The large, planar anthraquinone core is highly hydrophobic, leading to strong intermolecular stacking in the solid state, which requires significant energy to disrupt for dissolution.
-
Hydrogen Bonding: The multiple hydroxyl groups can participate in intramolecular hydrogen bonding, which can reduce the availability of these groups to interact with water molecules. While they also allow for intermolecular hydrogen bonding with water, the overall hydrophobic nature of the molecule dominates.
Q2: Are there any known synonyms for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?
A2: There are no widely recognized synonyms for this specific chemical structure found in the searched literature. It is important to verify the CAS number if available. Structurally similar, named compounds include Morindone and Cynodontin.[3]
Q3: How do I choose the best solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors:
-
Intended Application: For in vitro screening, co-solvents or cyclodextrin complexes are often sufficient. For in vivo studies, more advanced formulations like solid dispersions, nanosuspensions, or SEDDS may be necessary to improve bioavailability.
-
Required Concentration: The target concentration of the drug will dictate the level of solubility enhancement needed.
-
Stability of the Compound: Some methods, like melt extrusion, involve high temperatures that could degrade thermally labile compounds.
-
Available Equipment and Expertise: Techniques like nanosizing and spray drying require specialized equipment.
Q4: What are some potential pitfalls to be aware of when using these techniques?
A4:
-
Co-solvents: High concentrations can lead to cellular toxicity or interfere with assay results. Always run appropriate vehicle controls.
-
Cyclodextrins: Can have their own biological effects and may not be suitable for all applications. High concentrations can be nephrotoxic in vivo.
-
Supersaturation and Precipitation: Some methods, like solid dispersions, can generate a supersaturated solution that may precipitate over time. It's important to assess the kinetic solubility and stability of the formulation.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies for enhancing the solubility of poorly soluble anthraquinone derivatives. The expected fold increase is a general estimate and will vary depending on the specific compound and experimental conditions.
| Strategy | Mechanism | Common Excipients/Methods | Expected Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of acidic hydroxyl groups to form a more soluble salt. | Alkaline buffers (e.g., phosphate, borate) | 2 - 50 | Simple, rapid, and cost-effective. | Only applicable to ionizable compounds; risk of chemical instability at high pH. |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic solutes. | DMSO, Ethanol, PEG 400, Propylene Glycol | 10 - 100 | Simple to prepare; suitable for early-stage screening.[5] | Potential for in vitro toxicity and in vivo precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulation of the drug molecule within the hydrophobic cavity of the cyclodextrin. | HP-β-CD, SBE-β-CD, β-CD | 50 - 500 | High solubilization capacity; can improve stability. | Potential for toxicity at high concentrations; competition with other molecules for the cavity. |
| Solid Dispersion | Dispersion of the drug in a hydrophilic polymer matrix in an amorphous state. | PVP K30, HPMC, PEG 6000 | 100 - 1000 | Significant increase in dissolution rate and extent.[3] | Can be physically unstable (recrystallization); requires specialized manufacturing techniques. |
| Nanonization | Increased surface area due to particle size reduction to the nanometer scale. | Wet Milling, High-Pressure Homogenization | >1000 | Applicable to most poorly soluble drugs; enhances dissolution velocity.[6] | Requires specialized equipment; potential for particle aggregation. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Formation of a fine oil-in-water emulsion upon dilution in aqueous media. | Oils (e.g., Capryol 90), Surfactants (e.g., Cremophor EL), Co-solvents (e.g., Transcutol) | >1000 | Enhances both solubility and permeability.[7] | Complex formulation development; potential for GI side effects from surfactants. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Lab Scale)
-
Objective: To prepare a 1:1 molar ratio inclusion complex of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials: 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, HP-β-CD, Deionized water, Magnetic stirrer, 0.22 µm syringe filter.
-
Procedure:
-
Calculate the required mass of the compound and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the calculated amount of HP-β-CD in a known volume of deionized water with gentle stirring.
-
Slowly add the powdered compound to the HP-β-CD solution while stirring continuously.
-
Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light.
-
After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate contains the water-soluble inclusion complex. Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione with PVP K30 at a 1:5 drug-to-polymer weight ratio.
-
Materials: 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, PVP K30, Methanol (or another suitable volatile solvent), Rotary evaporator.
-
Procedure:
-
Weigh the required amounts of the compound and PVP K30.
-
Dissolve both the compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C until a dry film or powder is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be collected and stored in a desiccator. Characterize the solid state (amorphous vs. crystalline) using techniques like XRD or DSC.
-
Visualizations
Caption: A logical workflow for addressing the poor solubility of the target compound.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | C15H10O6 | CID 10148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:2589-39-1 | 9,10-Anthracenedione,1,4-dihydroxy-2-methyl- | Chemsrc [chemsrc.com]
- 5. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
optimizing reaction conditions for the synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
Disclaimer: The following guide provides generalized information for the synthesis of polyhydroxyanthraquinones, as a detailed, optimized protocol for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is not widely available in published literature. The principles and troubleshooting steps are based on common synthetic routes for structurally related compounds, such as Friedel-Crafts acylation and Diels-Alder reactions.[1][2][3] Researchers should adapt these recommendations to their specific starting materials and laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing polyhydroxyanthraquinones?
A1: The two most prevalent methods are the Friedel-Crafts acylation and the Diels-Alder reaction.[1][2][4]
-
Friedel-Crafts Acylation: This involves the reaction of a substituted benzene derivative with a phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by cyclization in a strong acid.[3] This is a classical and often cost-effective approach.
-
Diels-Alder Reaction: This cycloaddition reaction typically involves a substituted naphthoquinone and a suitable diene.[2][5] It offers a high degree of control over regioselectivity under mild conditions.[5]
Q2: I am not getting my desired product. What could be the primary reason?
A2: Failure to form the desired product can stem from several factors:
-
Inactive Reagents: Starting materials, especially the Lewis acid catalyst in Friedel-Crafts reactions, may have degraded due to moisture.
-
Incorrect Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low, or decomposition may occur if it's too high.
-
Poorly Chosen Solvent: The solvent must be able to dissolve the reactants and be stable under the reaction conditions. For Friedel-Crafts reactions, it should not compete with the substrate in reacting with the acylating agent.
-
Deactivated Aromatic Ring: In Friedel-Crafts reactions, if your aromatic precursor is too deactivated by electron-withdrawing groups, the reaction may not proceed.[6]
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A3: The formation of isomers is a common challenge, especially in Friedel-Crafts acylations of substituted benzenes.[3]
-
Steric Hindrance: Bulky substituents on your aromatic ring or acylating agent can direct the substitution to less hindered positions.
-
Protecting Groups: Temporarily protecting certain positions on your starting materials can prevent reactions at those sites.
-
Alternative Synthetic Route: The Diels-Alder reaction often provides higher regioselectivity compared to Friedel-Crafts acylation, making it a valuable alternative for complex structures.[2]
Q4: The yield of my reaction is very low. What are the key parameters to optimize?
A4: To improve the yield, consider systematically optimizing the following conditions:
-
Catalyst Loading: In Friedel-Crafts reactions, a stoichiometric amount of the Lewis acid is often required as it complexes with the product.[7] Ensure you are using an adequate amount.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A temperature study can reveal the ideal balance between reaction rate and prevention of side-product formation.
-
Purity of Reagents: Ensure all reagents and solvents are pure and dry, as impurities can interfere with the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyhydroxyanthraquinones via a generalized Friedel-Crafts acylation route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction (Starting material recovered) | 1. Inactive Lewis acid catalyst (e.g., AlCl₃).2. Reaction temperature is too low.3. Aromatic ring is strongly deactivated. | 1. Use a fresh, unopened container of AlCl₃. Handle it under an inert atmosphere to prevent moisture contamination.2. Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor by TLC.3. Consider using a more reactive, less-substituted aromatic precursor or switch to a different synthetic route like a Diels-Alder reaction. |
| Low Product Yield | 1. Insufficient amount of catalyst.2. Suboptimal reaction time or temperature.3. Inefficient work-up and purification. | 1. Increase the molar equivalents of the Lewis acid catalyst. Stoichiometric amounts are often necessary.[7]2. Perform a time-course study, taking aliquots at regular intervals to determine the point of maximum product formation.3. Optimize your extraction and chromatography procedures to minimize product loss. |
| Formation of Multiple Products/Isomers | 1. Lack of regioselectivity in the Friedel-Crafts reaction.2. Migration of alkyl groups under acidic conditions.[3]3. Side reactions like polyacylation (less common as the product is deactivated).[6] | 1. Modify the starting materials with blocking or directing groups to favor the desired isomer.2. Use milder cyclization conditions (e.g., lower temperature, shorter reaction time) to minimize rearrangements.3. This is a key advantage of acylation over alkylation; if polyacylation occurs, ensure proper stoichiometry and reaction control.[6][8] |
| Product Decomposition (Dark, tarry reaction mixture) | 1. Reaction temperature is too high.2. Strong acid used for cyclization is too concentrated or heated for too long. | 1. Run the reaction at a lower temperature, even if it requires a longer reaction time.2. Reduce the temperature of the cyclization step. Consider using polyphosphoric acid (PPA) as a milder alternative to oleum. |
| Difficulty in Purification | 1. Products and by-products have similar polarities.2. Product is sparingly soluble in common chromatography solvents. | 1. Try different solvent systems for column chromatography. Derivatization of the hydroxyl groups (e.g., acetylation) can change the polarity, facilitating separation, followed by deprotection.2. Test a wider range of solvents for recrystallization. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical data for optimizing a generic Friedel-Crafts acylation to produce a trihydroxy-methyl-anthraquinone. These are representative and should be adapted for specific experimental setups.
Table 1: Effect of Catalyst and Temperature on Acylation Step
| Entry | Lewis Acid | Molar Equivalents | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | AlCl₃ | 2.1 | 40 | 2 | 65 |
| 2 | AlCl₃ | 2.1 | 60 | 2 | 85 |
| 3 | AlCl₃ | 2.1 | 80 | 2 | 70 (Decomposition noted) |
| 4 | AlCl₃ | 3.0 | 60 | 2 | 92 |
| 5 | FeCl₃ | 2.1 | 60 | 4 | 45 |
Table 2: Effect of Acid and Temperature on Cyclization Step
| Entry | Cyclization Agent | Temperature (°C) | Time (h) | Yield of Final Product (%) |
| 1 | 4% Oleum | 95 | 2 | 55 |
| 2 | 4% Oleum | 120 | 2 | 40 (Charring observed) |
| 3 | Conc. H₂SO₄ | 95 | 4 | 62 |
| 4 | Conc. H₂SO₄ | 110 | 4 | 65 |
| 5 | PPA | 130 | 3 | 70 |
Experimental Protocols
Representative Protocol: Synthesis of a Polyhydroxyanthraquinone via Friedel-Crafts Acylation
This protocol is a generalized procedure and should be adapted with appropriate safety precautions.
Step 1: Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the substituted phthalic anhydride (1.0 eq) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add aluminum trichloride (AlCl₃, 2.1-3.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0°C for 15-20 minutes.
-
Add a solution of the substituted aromatic compound (e.g., a dimethoxytoluene, 1.0 eq) in the same dry solvent dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-60°C).[3] Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoylbenzoic acid intermediate.
Step 2: Cyclization
-
Add the crude benzoylbenzoic acid intermediate to a flask containing a strong acid dehydrating agent (e.g., concentrated sulfuric acid, oleum, or polyphosphoric acid).
-
Heat the mixture (typically 95-130°C) with stirring.[3] Monitor the formation of the anthraquinone product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of cold water or ice.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
Step 3: Purification and Demethylation (if necessary)
-
Purify the crude anthraquinone by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
If methoxy groups were used as protecting groups for hydroxyls, they can be cleaved using a reagent such as BBr₃ in a dry solvent like dichloromethane at low temperatures.
-
Following demethylation, perform an appropriate work-up and a final purification step (recrystallization or chromatography) to obtain the pure 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of polyhydroxyanthraquinones.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis problems.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Chrysophanic acid: Biosynthesis and chemical synthesis_Chemicalbook [chemicalbook.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
minimizing degradation of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?
A1: Like many polyhydroxy-anthraquinones, 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is susceptible to degradation from exposure to light (photodegradation), high temperatures, extreme pH conditions, and oxidizing agents. Moisture can also be a contributing factor to its instability.[1]
Q2: How should I properly store 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione to ensure its stability?
A2: To maintain the integrity of the compound, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. Store the compound locked up and away from incompatible materials such as strong oxidizing agents.[2][3]
Q3: What are the visible signs of degradation?
A3: Degradation may be indicated by a change in color of the solid compound or its solutions, a decrease in purity as determined by analytical methods (e.g., HPLC), or the appearance of additional peaks in the chromatogram.
Q4: Can I work with this compound on an open lab bench?
A4: It is advisable to minimize exposure to direct light. Use amber-colored glassware or wrap standard glassware in aluminum foil. Work efficiently to reduce the duration of light exposure. All handling should be performed in a well-ventilated area.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures (2-8 °C) and protected from light. Use of an inert gas overlay in the vial can also help. |
| Color change of the solution during the experiment | Photodegradation or reaction with other components in the medium. | Protect the experimental setup from light. Ensure all reagents and solvents are of high purity and free from oxidizing contaminants. Consider de-gassing solvents to remove dissolved oxygen. |
| Low recovery of the compound after an experimental procedure | Adsorption to container surfaces or degradation due to temperature. | Use silanized glassware to minimize adsorption. Avoid excessive heating. If heating is necessary, perform it for the shortest possible duration and under an inert atmosphere. |
| Appearance of unexpected byproducts in analytical runs | Oxidative degradation or pH-mediated decomposition. | Buffer the experimental medium to a neutral or slightly acidic pH. Avoid strongly basic conditions. Add antioxidants, such as ascorbic acid or α-tocopherol, if compatible with the experimental design.[4] |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution
This protocol outlines the steps for preparing a stable standard solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione for analytical purposes.
Materials:
-
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
-
HPLC-grade solvent (e.g., methanol, acetonitrile, or DMSO)
-
Amber glass volumetric flasks and vials
-
Analytical balance
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Accurately weigh the required amount of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in a clean, dry weighing boat.
-
Transfer the compound to an amber volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound, sonicating briefly if necessary.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Mix the solution thoroughly by inversion.
-
If storing the solution, purge the headspace of the vial with an inert gas before sealing.
-
Store the solution at 2-8°C in the dark.
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method to assess the stability of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione under specific experimental conditions.
Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: A suitable gradient of two solvents, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Thermostatted autosampler and column compartment
Procedure:
-
Prepare a solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione at a known concentration in a suitable solvent.
-
Subject aliquots of the solution to the experimental conditions being tested (e.g., different temperatures, light exposure, pH values).
-
At specified time points, withdraw a sample and inject it into the HPLC system.
-
Monitor the chromatogram at the wavelength of maximum absorbance for the parent compound.
-
Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the initial peak area (time zero).
-
The appearance of new peaks indicates the formation of degradation products.
Visualizations
Logical Workflow for Minimizing Degradation
Caption: A logical workflow for handling 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione to minimize degradation.
Potential Degradation Pathways
Caption: Potential degradation pathways for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
References
Technical Support Center: Purification of Synthesized 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)
Welcome to the technical support center for the purification of synthesized 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, a potent anthraquinone also known as Islandicin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during its chemical synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of synthetic Islandicin.
Problem 1: My final product is a mixture of regioisomers.
-
Symptom: You observe multiple spots on your Thin Layer Chromatography (TLC) plate with very similar Rf values, or your NMR spectrum shows duplicate peaks for aromatic protons and hydroxyl groups.
-
Likely Cause: The Friedel-Crafts acylation or Diels-Alder reaction step in your synthesis is not completely regioselective. In Friedel-Crafts reactions involving unsymmetrically substituted phthalic anhydrides, the acylation can occur at different positions on the aromatic ring, leading to the formation of structural isomers. For instance, in the synthesis of Islandicin, the isomeric impurity Catenarin (1,4,6-trihydroxy-3-methyl-9,10-anthracenedione) can be formed.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) can influence regioselectivity. Experiment with different Lewis acids and their amounts to favor the desired isomer.
-
Temperature: Reaction temperature can significantly impact the formation of side products. Running the reaction at a lower temperature may increase the selectivity for the desired isomer, although it might require longer reaction times.
-
-
Purification Strategy: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the separation of anthraquinone isomers.
-
Mobile Phase: A gradient elution is often necessary to achieve good separation. Start with a non-polar solvent like hexane or toluene and gradually increase the polarity by adding ethyl acetate, acetone, or methanol. A common starting point is a hexane-ethyl acetate gradient.
-
Monitoring: Carefully monitor the fractions by TLC to identify and isolate the desired isomer.
-
-
Purification Strategy: Recrystallization
-
Solvent Selection: Finding a suitable solvent for selective recrystallization of one isomer from a mixture can be challenging but is highly effective if successful. Test a range of solvents of varying polarities. Common solvents for recrystallizing polyhydroxyanthraquinones include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane. The ideal solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while the isomeric impurity remains more soluble in the cold solvent.
-
-
Problem 2: My product contains unreacted starting materials or intermediates.
-
Symptom: Your TLC shows spots corresponding to the starting materials, or your NMR spectrum indicates the presence of signals from precursors.
-
Likely Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.
-
Troubleshooting Steps:
-
Reaction Optimization:
-
Reaction Time: Increase the reaction time and monitor the progress by TLC until the starting material spot disappears.
-
Temperature: Ensure the reaction is maintained at the optimal temperature. For some steps, gentle heating may be required.
-
Reagent Stoichiometry: Ensure all reagents are added in the correct stoichiometric ratios. An excess of one reagent may be necessary to drive the reaction to completion.
-
-
Purification Strategy: Extraction
-
An acidic or basic wash during the work-up can often remove unreacted starting materials. For example, unreacted phthalic anhydride can be removed by washing the organic layer with a mild base like sodium bicarbonate solution.
-
-
Purification Strategy: Column Chromatography
-
Column chromatography is highly effective for separating the product from unreacted starting materials, which usually have significantly different polarities.
-
-
Problem 3: My product is dark-colored and appears to contain polymeric byproducts.
-
Symptom: The isolated solid is a dark, tarry substance, and the NMR spectrum is broad and poorly resolved.
-
Likely Cause: Polymerization or decomposition of starting materials or the product can occur, especially under harsh reaction conditions (e.g., high temperatures, strong acids).
-
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Lower the reaction temperature.
-
Use a milder Lewis acid or catalyst.
-
Reduce the reaction time.
-
-
Purification Strategy: Trituration/Washing
-
Triturating the crude product with a solvent in which the desired product is sparingly soluble but the polymeric impurities are soluble can be an effective first purification step.
-
-
Purification Strategy: Activated Charcoal
-
Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period and then filter it hot through a pad of celite. The charcoal can adsorb colored impurities and some polymeric material. Use charcoal sparingly, as it can also adsorb the desired product.
-
-
Purification Strategy: Column Chromatography
-
Polymeric materials will typically remain at the baseline of the silica gel column, allowing the desired product to be eluted.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthetic 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?
A1: The most common impurities depend on the synthetic route.
-
Friedel-Crafts Route: Expect regioisomers such as Catenarin (1,4,6-trihydroxy-3-methyl-9,10-anthracenedione) and potentially Digitopurpone (1,3,8-trihydroxy-6-methyl-9,10-anthracenedione) if the starting materials are not carefully chosen. Incomplete demethylation or hydroxylation can also lead to impurities with methoxy or fewer hydroxyl groups.
-
Diels-Alder Route: Impurities can arise from the lack of regioselectivity in the cycloaddition step, leading to isomeric products. Incomplete aromatization of the initial adduct can also be a source of impurities.
Q2: How can I best monitor the purification process?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives a good separation of your product from impurities. Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent if necessary. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity.
Q3: I have a mixture of Islandicin and Catenarin. What is the best way to separate them?
A3: Separation of these regioisomers is challenging due to their similar polarities.
-
Preparative HPLC: This is often the most effective method for separating closely related isomers. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.
-
Careful Column Chromatography: Meticulous column chromatography on silica gel with a very shallow solvent gradient can achieve separation. It may require multiple columns or recycling of mixed fractions.
-
Fractional Recrystallization: This can be attempted by carefully selecting a solvent system where the two isomers have slightly different solubilities. This method often requires multiple recrystallization cycles and can lead to significant product loss.
Q4: What is a good solvent system for recrystallizing 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?
A4: Due to the multiple hydroxyl groups, Islandicin is a polar molecule.
-
Single Solvents: Ethanol, methanol, acetone, and ethyl acetate are good starting points.
-
Solvent Mixtures: A mixture of a good solvent (like ethanol or acetone) with a poor solvent (like water or hexane) can be effective. Dissolve the crude product in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow it to cool slowly to form crystals.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >95% (if impurities are significantly different in solubility) | Simple, cost-effective, scalable. | May not be effective for separating close isomers; potential for product loss in the mother liquor. |
| Column Chromatography | >98% | Highly effective for separating compounds with different polarities, including isomers. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
| Preparative HPLC | >99% | Excellent for separating very similar compounds like regioisomers. | Expensive, not easily scalable for large quantities. |
Experimental Protocols
Protocol 1: Recrystallization of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a test solvent (e.g., ethanol). If it dissolves readily at room temperature, it is not a good recrystallization solvent. If it is insoluble at room temperature, heat the test tube. If the solid dissolves upon heating and reappears upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored with impurities, add a very small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography for Purification of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexane or toluene). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification and analysis of synthesized 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
Caption: Troubleshooting decision tree for purifying synthesized 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
addressing inconsistencies in biological assay results with 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
Welcome to the technical support center for 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during biological assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione and what are its known biological activities?
2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione is a trihydroxyanthraquinone that has been isolated from the roots of plants such as Rubia yunnanensis and Rubia cordifolia.[1] It has been investigated for several biological activities, including anticancer and anti-allergic properties. Specifically, it has been shown to inhibit IgE production and exhibit cytotoxic effects against various cancer cell lines.[2][3]
Q2: I am observing significant variability in the IC50 values of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione in my cytotoxicity assays. What could be the potential causes?
Inconsistencies in IC50 values for anthraquinone compounds can stem from several factors:
-
Compound Solubility: 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione has poor water solubility. Inadequate dissolution or precipitation of the compound in your cell culture medium can lead to inconsistent effective concentrations.
-
Stock Solution Stability: The stability of the compound in your chosen solvent for the stock solution (e.g., DMSO) can affect its potency over time. It is advisable to prepare fresh stock solutions or conduct stability studies.
-
Interaction with Assay Components: Anthraquinones can interact with components of the cell culture medium, such as serum proteins, which can reduce the bioavailable concentration of the compound.
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to the compound due to differences in their genetic makeup and expression of drug metabolizing enzymes.[3]
-
Assay-Specific Interference: Some anthraquinones have been reported to interfere with certain assay readouts, such as those that rely on fluorescence or absorbance measurements.
Q3: What is the recommended solvent for preparing stock solutions of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione?
Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of anthraquinones. It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).
Q4: How can I improve the solubility of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione in my aqueous assay buffer?
To improve solubility in aqueous buffers, you can try the following:
-
Use of a co-solvent: A small percentage of a water-miscible organic solvent, such as ethanol or DMSO, can be included in the final assay buffer, provided it does not interfere with the assay.
-
pH adjustment: The solubility of phenolic compounds like 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione can be pH-dependent. However, ensure the chosen pH is compatible with your biological system.
-
Use of solubilizing agents: Non-ionic surfactants or cyclodextrins can be explored to enhance aqueous solubility, but their potential effects on the biological assay must be carefully evaluated.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Cytotoxicity Assays
Symptoms:
-
High standard deviations between replicate wells.
-
Inconsistent dose-response curves across experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the treatment media for any signs of precipitation. Prepare fresh dilutions from the stock solution for each experiment. Consider a brief sonication of the stock solution before dilution. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability in results. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in compound concentration. |
Issue 2: No Biological Activity Observed
Symptoms:
-
The compound does not show the expected cytotoxic or inhibitory effect even at high concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Degradation | Verify the integrity of your compound stock. If possible, analyze the stock solution by HPLC or mass spectrometry. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Review the experimental protocol to ensure all parameters (e.g., incubation time, cell type, reagent concentrations) are appropriate for detecting the expected biological activity. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to the compound's mechanism of action. Consider testing on a panel of different cell lines. |
| Interaction with Serum | If using serum-containing medium, consider performing the assay in serum-free or reduced-serum conditions to assess if serum proteins are binding to the compound and reducing its bioavailability. |
Data Presentation
Table 1: Cytotoxicity of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione (Compound 2) and other Anthraquinone Derivatives against Various Cancer Cell Lines. [3]
| Compound | SK-MEL-5 (IC50 in µM) | B16F10 (IC50 in µM) | MCF7 (IC50 in µM) | MDA-MB-231 (IC50 in µM) | MDCK (Normal Cell Line, IC50 in µM) |
| 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | 79.96 ± 1.14 | 46.75 ± 1.39 | 67.89 ± 1.02 | 58.76 ± 0.98 | 168.76 ± 0.61 |
| Alizarin (Compound 3) | 98.79 ± 2.10 | 48.64 ± 0.33 | 78.98 ± 1.54 | 65.43 ± 1.21 | 199.32 ± 1.88 |
| Xanthopurpurin (Compound 4) | 23.71 ± 1.71 | 19.87 ± 0.98 | 21.65 ± 0.87 | 14.65 ± 1.45 | 67.89 ± 1.02 |
| Lucidin-ω-methyl ether (Compound 5) | 42.79 ± 1.32 | 29.87 ± 1.01 | 32.76 ± 1.11 | 13.03 ± 0.33 | 79.01 ± 0.03 |
Data is presented as mean ± standard deviation.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione in DMSO. Prepare serial dilutions of the compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Efficacy Analysis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and Other Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Cynodontin, with other structurally related anthraquinones. The following sections detail available quantitative data, experimental methodologies, and known signaling pathways to facilitate an objective evaluation of its therapeutic potential.
Quantitative Efficacy Data
The biological activities of anthraquinones are diverse, with demonstrated efficacy in antifungal, antibacterial, and anticancer applications. The substitution pattern on the core anthraquinone structure significantly influences this activity.
Antifungal Activity
Cynodontin has demonstrated potent antifungal properties against several plant pathogenic fungi. A comparative study revealed its efficacy to be comparable to the commercial fungicide dicloran against specific fungal strains. Notably, other common anthraquinones, emodin and chrysophanol, showed no significant antifungal activity in the same study, highlighting the importance of the specific hydroxylation and methylation pattern of Cynodontin.[1]
| Compound | Sclerotinia minor (ED₅₀ µg/mL) | Sclerotinia sclerotiorum (ED₅₀ µg/mL) | Botrytis cinerea (ED₅₀ µg/mL) | Verticillium dahliae (ED₅₀ µg/mL) |
| Cynodontin (1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione) | 4.31 | 5.52 | 5.25 | Moderately active |
| Emodin | Inactive | Inactive | Inactive | Inactive |
| Chrysophanol | Inactive | Inactive | Inactive | Inactive |
| Dicloran (Commercial Fungicide) | Comparable to Cynodontin | Comparable to Cynodontin | Comparable to Cynodontin | Not Reported |
| Carbendazim (Commercial Fungicide) | Comparable to Cynodontin | Comparable to Cynodontin | Comparable to Cynodontin | Not Reported |
Anticancer and Antibacterial Activity
Anticancer Cytotoxicity of Various Anthraquinones
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Aloe-emodin | MDA-MB-468 | 19.2 |
| Aloe-emodin | SK-BR-3 | 26.5 |
| Emodin | PC3 | 30 |
| 1,3-dihydroxy-9,10-anthraquinone derivative (15) | HepG2 | 1.23 |
| 1,3-dihydroxy-9,10-anthraquinone derivative (16) | MCF-7 | Not specified, but active |
| Anthraquinone-thiosemicarbazone derivative (34) | K562 | 2.17 |
| Anthraquinone-thiosemicarbazone derivative (35) | K562 | 2.35 |
| 1-azabenzanthrone analogue (39) | AGS | 1.5 |
| 1-azabenzanthrone analogue (40) | AGS | 3.3 |
Antibacterial Activity of Various Anthraquinones
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone (48) | MRSA (CGMCC 1.12409) | 7.8 |
| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone (48) | MRSA (ATCC 43300) | 3.9 |
| Emodin | MRSA252 | 4 |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus aureus | 62.5 |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus epidermidis | 15.62 |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Bacillus subtilis | 62.5 |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Aspergillus niger | 7.81 |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Aspergillus flavus | 3.90 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in determining the efficacy of anthraquinones.
Antifungal Activity Assay (Agar Dilution Method)
This protocol is based on the methodology used to determine the antifungal efficacy of Cynodontin.
-
Preparation of Fungal Cultures: Fungal isolates are maintained on potato dextrose agar (PDA) plates. For the assay, mycelial plugs are taken from the actively growing edge of a fresh culture.
-
Preparation of Test Plates: A stock solution of the test compound (e.g., Cynodontin) is prepared in a suitable solvent (e.g., acetone). A series of dilutions are made and added to molten PDA to achieve the desired final concentrations. The agar is then poured into Petri dishes.
-
Inoculation: A mycelial plug of the test fungus is placed in the center of each agar plate containing a different concentration of the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of fungal growth is measured at regular intervals until the growth in the control plate (without the test compound) reaches the edge of the plate.
-
Calculation of ED₅₀: The effective dose that inhibits 50% of the fungal growth (ED₅₀) is calculated by comparing the growth in the treated plates to the control plate.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test anthraquinone compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell viability, is calculated from the dose-response curve.
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: The test anthraquinone is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Cynodontin) have not been extensively elucidated in the available literature. However, the known mechanisms of action of other anthraquinones provide a framework for its potential biological effects. Many anthraquinones exert their anticancer effects by inducing apoptosis (programmed cell death).
Hypothesized Apoptosis Induction Pathway
A plausible mechanism for the anticancer activity of hydroxylated and methylated anthraquinones involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This can be investigated using techniques like Western blotting to detect key apoptotic markers.
Caption: Hypothesized intrinsic apoptosis pathway induced by anthraquinones.
Experimental Workflow for Apoptosis Analysis
The involvement of the apoptotic pathway can be confirmed by analyzing the expression of key proteins using Western blotting.
Caption: Workflow for Western blot analysis of apoptotic markers.
Experimental Protocol: Western Blot Analysis of Apoptotic Markers
-
Cell Lysis: After treatment with the test compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.[2][3][6][7]
References
- 1. Western blotting analysis of apoptosis markers [bio-protocol.org]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 4. idexx.dk [idexx.dk]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Method Validation for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and Related Anthraquinones
The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) coupled with UV detection, which is a common and reliable method for the analysis of anthraquinones.[1][2][3][4][5] The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Comparative Performance Data
The following tables summarize typical performance characteristics of validated HPLC methods for various anthraquinones. This data can serve as a benchmark when developing and validating a method for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Rhein | 12.5 - 200 | > 0.9998 | Not Reported | Not Reported | [4] |
| Emodin | 12.5 - 200 | > 0.9999 | 0.07 - 0.11 | 0.20 - 0.34 | [1][4] |
| Chrysophanol | 12.5 - 200 | > 0.9998 | 0.07 - 0.11 | 0.20 - 0.34 | [1][4] |
| Physcion | Not Specified | > 0.999 | 0.07 - 0.11 | 0.20 - 0.34 | [1] |
| Alizarin | 0.1 - 50 | > 0.98 | 0.008 - 0.010 | 0.029 - 0.035 | [2] |
| Rubiadin | 0.1 - 50 | > 0.98 | 0.008 - 0.010 | 0.029 - 0.035 | [2] |
| 5,15-Dimethylmorindol | 0.1 - 50 | > 0.999 | 1.0 - 20.0 ng | Not Reported | [2] |
Table 2: Accuracy and Precision
| Compound | Concentration Levels | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |
| Rhein | 3 levels | 100.3 - 100.5 | < 5 | < 5 | [4] |
| Emodin | 3 levels | 94 - 117 | < 5 | < 5 | [2][4] |
| Chrysophanol | 3 levels | 100.3 - 100.5 | < 5 | < 5 | [4] |
| 5,15-Dimethylmorindol | 3 concentrations | 83.0 - 93.3 | < 5.3 | < 5.3 | [2] |
Experimental Protocols
Below are generalized, yet detailed, experimental protocols for the key validation experiments based on common practices for anthraquinone analysis.
1. Specificity/Selectivity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Method:
-
Prepare blank samples (matrix without the analyte) and samples spiked with 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and known related substances or potential impurities.
-
Analyze these samples using the proposed HPLC method.
-
Compare the chromatograms to ensure that the peak for the analyte is free from interference from other components. Peak purity analysis using a Diode Array Detector (DAD) is recommended.
-
2. Linearity and Range
-
Objective: To establish the relationship between the concentration of the analyte and the analytical signal and to determine the concentration range over which this relationship is linear.
-
Method:
-
Prepare a stock solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione of known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be greater than 0.999.[1]
-
3. Accuracy (Recovery)
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Method:
-
Prepare placebo samples (matrix) spiked with known concentrations of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
The mean recovery should typically be within 98-102%.
-
4. Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Method:
-
Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (RSD) should be evaluated.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the results from the different days/analysts/instruments should be calculated.
-
The RSD for precision studies should typically be less than 2%.
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Method:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of y-intercepts of regression lines.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Method:
-
Introduce small variations to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Composition of the mobile phase (e.g., ± 2% organic content)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze samples under these modified conditions and evaluate the impact on the results (e.g., peak area, retention time, resolution).
-
Visualizations
Workflow for Analytical Method Validation
References
- 1. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an RP-HPLC method for the analysis of anthraquinones in noni fruits and leaves [agris.fao.org]
- 3. Development and validation of a liquid chromatographic method with diode array detection for the determination of anthraquinones, flavonoids and other natural dyes in aged silk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and Chrysophanol in Cancer Cell Cytotoxicity and Apoptosis Induction
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two anthraquinone compounds, 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (also known as Islandicin) and Chrysophanol (1,8-dihydroxy-3-methyl-anthraquinone), focusing on their efficacy in a specific in vitro assay: the induction of cytotoxicity and apoptosis in cancer cells. This comparison synthesizes available experimental data to highlight the compounds' mechanisms of action and potential as anticancer agents.
Executive Summary
Both Islandicin and Chrysophanol are naturally occurring anthraquinone derivatives that have demonstrated cytotoxic effects against various cancer cell lines. Chrysophanol has been extensively studied, with a well-documented ability to induce apoptosis through the modulation of key signaling pathways, including NF-κB, Akt, and MAPK. In contrast, detailed mechanistic studies and direct comparative cytotoxicity data for Islandicin are less abundant. However, research on structurally similar anthraquinones suggests that Islandicin may also induce apoptosis via a mitochondria-mediated pathway. This guide presents the available quantitative data, experimental protocols, and known signaling pathways to facilitate a comparative understanding of these two compounds.
Data Presentation: Cytotoxicity in Cancer Cell Lines
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Chrysophanol in various cancer cell lines. Direct comparative IC50 data for Islandicin in the same cell lines is limited in the public domain. One study by Tietze et al. reportedly compared derivatives of both compounds in A549 human lung carcinoma cells, suggesting a basis for their comparable cytotoxic potential.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chrysophanol | HT-29 (colorectal) | MTT | > 40 | [1] |
| A549 (lung) | Not Specified | ED50: 11.6 (analogue) | [2] | |
| HL-60 (leukemia) | Not Specified | 311 nM (analogue) | [2] | |
| HL-60/VINC (vincristine-resistant leukemia) | Not Specified | 1012 nM (analogue) | [2] | |
| HL-60/DX (doxorubicin-resistant leukemia) | Not Specified | 667 nM (analogue) | [2] | |
| Islandicin | A549 (lung) | Not Specified | ED50 data for analogues exist but specific values for the parent compound are not readily available in the searched literature. | [2] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Islandicin or Chrysophanol and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Islandicin or Chrysophanol for the designated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways and Mechanisms of Action
Chrysophanol-Induced Apoptosis
Chrysophanol has been shown to induce apoptosis in various cancer cell lines through the modulation of multiple signaling pathways. A key mechanism involves the inhibition of the NF-κB signaling pathway . By preventing the activation of NF-κB, Chrysophanol downregulates the expression of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the mitochondrial apoptotic cascade. This involves the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death.
Furthermore, Chrysophanol has been reported to influence the PI3K/Akt and MAPK signaling pathways , which are critical for cell survival and proliferation. Inhibition of these pathways by Chrysophanol contributes to its pro-apoptotic effects.
Caption: Chrysophanol-induced apoptosis signaling pathway.
Potential Apoptotic Pathway of Islandicin
While direct experimental evidence for the apoptotic signaling pathway of Islandicin is limited, studies on the structurally similar anthraquinone, 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA), provide a plausible model. MTA has been shown to induce apoptosis through the mitochondria-mediated intrinsic pathway .[3] This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c into the cytosol.[3] Cytochrome c then activates a cascade of caspases, resulting in the execution of apoptosis.[3]
Furthermore, MTA was found to cause G2/M phase cell cycle arrest through the p53/p21/Cdc2-cyclin B1 signaling pathway .[3] Upregulation of p53 and p21 leads to the inhibition of the Cdc2-cyclin B1 complex, which is essential for the G2/M transition, thereby halting cell cycle progression.[3] It is hypothesized that Islandicin may exert its cytotoxic effects through a similar mechanism, a premise that warrants further experimental validation.
Caption: Hypothesized apoptotic workflow for Islandicin.
Conclusion
Both 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin) and Chrysophanol exhibit potential as anticancer agents by inducing cytotoxicity and apoptosis in cancer cells. Chrysophanol's mechanisms of action are more extensively characterized, involving the inhibition of pro-survival signaling pathways like NF-κB, PI3K/Akt, and MAPK. While direct comparative and mechanistic data for Islandicin are scarce, its structural similarity to other bioactive anthraquinones suggests it may also induce apoptosis through the intrinsic mitochondrial pathway and cause cell cycle arrest.
For drug development professionals, this guide underscores the therapeutic potential of these anthraquinone scaffolds. However, it also highlights a critical data gap for Islandicin. Future research should focus on direct, parallel comparisons of Islandicin and Chrysophanol in a panel of cancer cell lines to definitively establish their relative potencies and to elucidate the specific signaling pathways modulated by Islandicin. Such studies are essential for advancing our understanding of these compounds and their potential clinical applications.
References
- 1. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Apoptosis induction and G2/M arrest of 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone from Rubia yunnanensis in human cervical cancer Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo validation of the in vitro activity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer activity of Emodin, a naturally occurring anthraquinone, with standard chemotherapeutic agents. The following sections present supporting experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Executive Summary
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) has demonstrated significant anticancer properties in a variety of cancer cell lines in vitro. These effects, primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, have been validated in preclinical in vivo models. This guide compares the efficacy of Emodin against established chemotherapy drugs, Doxorubicin for breast cancer and Sorafenib for liver cancer, providing a data-driven overview for researchers in oncology and drug development.
In Vitro Activity: Emodin vs. Standard Chemotherapeutics
The in vitro cytotoxic effects of Emodin, Doxorubicin, and Sorafenib have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Emodin | Breast Cancer | MCF-7 | 25 - 100 | [1][2] |
| Emodin | Breast Cancer | MDA-MB-231 | ~25 | [3] |
| Doxorubicin | Breast Cancer | MCF-7 | 2.5 - 8.3 | [4][5] |
| Doxorubicin | Breast Cancer | MDA-MB-231 | 6.6 | [4] |
| Emodin | Liver Cancer | HepG2 | 20.9 - 41.3 | [6][7] |
| Emodin | Liver Cancer | BEL-7404 | 46.7 - 113.5 | [6] |
| Sorafenib | Liver Cancer | HepG2 | 4.65 - 8.51 | [8][9] |
| Sorafenib | Liver Cancer | Huh7 | 7.11 - 17.11 | [9] |
In Vivo Validation: Tumor Growth Inhibition
Preclinical studies using murine xenograft models have substantiated the anticancer effects of Emodin observed in vitro. These studies are crucial for assessing the therapeutic potential of a compound in a living organism.
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Emodin | Breast Cancer | Nude mice with MDA-MB-231 xenografts | 40 mg/kg, i.p. | Significant inhibition of lung metastasis | [10][11] |
| Aloe-emodin | Breast Cancer | BALB/c nude mice with SkBr3 xenografts | 12.5, 25, 50 mg/kg, i.p. | Dose-dependent reduction in tumor size and weight | [12] |
| Doxorubicin | Breast Cancer | Nude mice with MDA-MB-468LN xenografts | Not specified | Delayed tumor progression by ~10 weeks | [13] |
| Doxorubicin | Breast Cancer | C57BL/6 mice with E0117 xenografts | Not specified | 40% greater tumor growth inhibition than free DOX (when loaded in nanoparticles) | [14] |
| Emodin | Pancreatic Cancer | Mice with pancreatic tumor cell inoculation | 40 mg/kg, oral | Significantly decreased tumor weight and metastasis | [15] |
| Sorafenib | Liver Cancer | Nude mice with HLE xenografts | 25 mg/kg, gavage | 49.3% inhibition of tumor growth | [16] |
| Sorafenib | Liver Cancer | H22-bearing liver cancer xenograft murine model | 9 mg/kg, i.v. (in LNS) | Significantly higher antitumor efficacy than oral Sorafenib | [17] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Emodin's multifaceted anticancer mechanism.
Caption: Workflow for anticancer drug evaluation.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of Emodin or the alternative drug for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot for Apoptosis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Murine Xenograft Model
This in vivo model is used to assess the antitumor efficacy of a compound.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.[20]
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment groups and administer Emodin or the alternative drug via the appropriate route (e.g., intraperitoneal injection, oral gavage) at the specified dosing regimen.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot). Monitor animal body weight and general health throughout the study to assess toxicity.[20]
References
- 1. Emodin and Aloe-Emodin Suppress Breast Cancer Cell Proliferation through ERα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emodin Inhibits the Proliferation of MCF-7 Human Breast Cancer Cells Through Activation of Aryl Hydrocarbon Receptor (AhR) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Emodin inhibits invasion and migration of hepatocellular carcinoma cells via regulating autophagy-mediated degradation of snail and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of emodin on migration, invasion and metastasis of human breast cancer MDA-MB-231 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emodin inhibits breast cancer growth by blocking the tumor-promoting feedforward loop between cancer cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. researchhub.com [researchhub.com]
- 19. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Comparative Spectroscopic Analysis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and Structurally Related Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectroscopic data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, commonly known as Chrysophanol. For a thorough comparison, this guide includes spectroscopic data for two structurally similar and medicinally relevant anthraquinones: Emodin and Physcion. The data presented herein, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are essential for the identification, characterization, and purity assessment of these compounds in research and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Chrysophanol, Emodin, and Physcion, allowing for a direct comparison of their characteristic spectral features.
Table 1: UV-Visible Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) |
| Chrysophanol | Ethanol/Methanol | 225, 257, 277, 287, 428[1] |
| Emodin | Ethanol/Methanol | 222, 252, 265, 289, 437[2][3] |
| Physcion | Not Specified | 224, 251, 265, 287, 438 |
Table 2: Characteristic FT-IR Absorption Bands (cm-1)
| Functional Group | Chrysophanol | Emodin | Physcion |
| O-H Stretching (phenolic) | ~3420 (broad) | 3241 - 3717 (broad) | Not Specified |
| C=O Stretching (quinone) | ~1675, ~1630 | ~1666 | Not Specified |
| C=C Stretching (aromatic) | Not Specified | ~1479, ~1273 | Not Specified |
Table 3: 1H-NMR Chemical Shifts (δ, ppm) in CDCl3
| Proton | Chrysophanol | Emodin | Physcion |
| -CH3 | 2.45 (s) | 2.38 (s) | 2.44 (s) |
| H-2 | - | 7.10 (d) | - |
| H-3 | 7.08 (s) | - | - |
| H-4 | 7.67 (d) | 6.55 (d) | 7.08 (s) |
| H-5 | - | 7.40 (d) | 7.37 (s) |
| H-6 | 7.80 (t) | - | - |
| H-7 | 7.63 (d) | 7.05 (d) | 7.64 (d) |
| 1-OH | 12.11 (s) | Not Specified | 12.12 (s) |
| 8-OH | 12.01 (s) | Not Specified | 12.32 (s) |
| -OCH3 | - | - | 3.94 (s) |
s = singlet, d = doublet, t = triplet. Data for Emodin is in DMSO-d6[4].
Table 4: 13C-NMR Chemical Shifts (δ, ppm) in CDCl3
| Carbon | Chrysophanol | Emodin | Physcion |
| -CH3 | 22.3 | 21.5 | 22.2 |
| C-1 | 162.4 | 161.4 | 162.6 |
| C-2 | 124.5 | 120.4 | 148.5 |
| C-3 | 149.3 | 124.1 | 121.3 |
| C-4 | 121.3 | 108.8 | 108.2 |
| C-4a | 133.2 | 132.7 | 136.9 |
| C-5 | 119.9 | 107.9 | 110.2 |
| C-6 | 136.9 | 148.2 | 165.3 |
| C-7 | 124.3 | 165.5 | 106.9 |
| C-8 | 162.7 | 135.0 | 166.8 |
| C-8a | 115.8 | 113.2 | 113.7 |
| C-9 | 192.5 | 181.2 | 190.8 |
| C-9a | 113.7 | 108.7 | 115.9 |
| C-10 | 182.0 | 189.6 | 182.2 |
| C-10a | 133.6 | Not Specified | 133.2 |
| -OCH3 | - | - | 56.1 |
Data for Emodin is in DMSO-d6[4].
Table 5: Mass Spectrometry Data (m/z)
| Ion | Chrysophanol | Emodin | Physcion |
| [M+H]+ | 255 | 271 | 285 |
| [M-H]- | 253 | 269 | 283 |
| Molecular Weight | 254.24 | 270.24 | 284.26[5] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Visible Spectroscopy
-
Sample Preparation: A stock solution of the analyte is prepared by accurately weighing approximately 1 mg of the solid compound and dissolving it in a suitable solvent (e.g., spectroscopic grade methanol or ethanol) in a 10 mL volumetric flask. Serial dilutions are then made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 a.u.).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is first blanked with the solvent used for sample preparation. The sample cuvette is then filled with the diluted solution, and the absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λmax) are then identified from the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[4] The mixture is then compressed in a pellet die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[2][6]
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm-1. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition: The sample tube is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For 1H-NMR, a single pulse experiment is typically performed. For 13C-NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and enhance sensitivity. The resulting Free Induction Decay (FID) is then Fourier-transformed to obtain the NMR spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL. For positive ion mode, a small amount of formic acid may be added to facilitate protonation. For negative ion mode, a weak base like ammonium hydroxide may be added.[7]
-
Instrumentation: An ESI-mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Objective Analysis
The spectroscopic data presented in this guide highlight the key structural similarities and differences among Chrysophanol, Emodin, and Physcion.
-
UV-Vis Spectroscopy: All three compounds exhibit similar UV-Vis absorption profiles with multiple bands, which is characteristic of the anthraquinone chromophore. The slight variations in the λmax values are attributable to the different substitution patterns on the anthraquinone core.
-
FT-IR Spectroscopy: The FT-IR spectra of these compounds are dominated by strong absorptions corresponding to the hydroxyl and quinone carbonyl groups. The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding.
-
NMR Spectroscopy: 1H and 13C-NMR spectroscopy are particularly powerful for distinguishing between these isomers. The number of signals, their chemical shifts, and splitting patterns in the 1H-NMR spectra provide detailed information about the substitution on the aromatic rings. For instance, the presence of a methoxy signal in the 1H and 13C-NMR spectra is a clear identifier for Physcion. The chemical shifts of the aromatic protons and carbons are sensitive to the positions of the hydroxyl and methyl groups, allowing for unambiguous structural elucidation.
-
Mass Spectrometry: Mass spectrometry provides the molecular weight of each compound, which is a fundamental piece of information for identification. The different molecular weights of Chrysophanol (254.24 g/mol ), Emodin (270.24 g/mol ), and Physcion (284.26 g/mol ) allow for their clear differentiation.
References
- 1. quora.com [quora.com]
- 2. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Physcion = 98.0 TLC 521-61-9 [sigmaaldrich.com]
- 6. How Do You Prepare A Ftir Sample With Kbr? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
A Comparative Guide to the Bioactivity of Anthraquinones for Researchers and Drug Development Professionals
An in-depth analysis of the experimental data and mechanisms of action of prominent anthraquinones, providing a comparative framework for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
Introduction: 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is a member of the anthraquinone family, a class of aromatic compounds with a core 9,10-anthracenedione skeleton. While specific experimental data for this particular molecule is limited in publicly accessible literature, a wealth of research on structurally similar anthraquinones provides a strong basis for understanding its potential biological activities. This guide offers a comprehensive comparison of the experimental data, protocols, and signaling pathways of well-characterized anthraquinones such as Emodin, Aloe-emodin, and Rhein, which serve as valuable benchmarks for researchers and drug development professionals interested in 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and other novel derivatives.
Comparative Analysis of Biological Activity
The biological activities of anthraquinones are diverse, with many exhibiting significant anticancer and antimicrobial properties. The following tables summarize key experimental data for prominent anthraquinones, offering a comparative perspective on their efficacy.
Anticancer Activity: In Vitro Cytotoxicity
The cytotoxic effects of various anthraquinones have been extensively studied across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Emodin | PC3 (Prostate) | 30 | [1] |
| BGC-823 (Gastric) | 2.79 | [2] | |
| HepG2 (Liver) | 4.12 | [2] | |
| Aloe-emodin | H460 (Lung) | ~40 | [2] |
| Rhein | AGS (Gastric) | Not specified, but showed significant apoptosis | [3] |
| MGC803 (Gastric) | Not specified, but showed significant apoptosis | [3] | |
| Anthraquinone Derivative 26 | BGC (Gastric) | 4.02 | [2] |
| Anthraquinone-thiosemicarbazone 34 | K562 (Leukemia) | 2.17 | [2] |
| Anthraquinone-thiosemicarbazone 35 | K562 (Leukemia) | 2.35 | [2] |
| Quaternary ammonium salt of anthraquinone 55 | A375 (Melanoma) | 1.39 | [2] |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione (4) | PC3 (Prostate) | 4.65 | [1] |
| Xanthopurpurin (Compound 4) | MDA-MB-231 (Breast) | 14.65 ± 1.45 | [4] |
| Lucidin-ω-methyl ether (Compound 5) | MDA-MB-231 (Breast) | 13.03 ± 0.33 | [4] |
Antimicrobial Activity
Several anthraquinones have demonstrated efficacy against a variety of microbial pathogens. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Emodin | Staphylococcus aureus (MRSA) | 4 | [5] |
| Pseudomonas putida | 25.0 (µM) | [6] | |
| Mycobacterium tuberculosis | 12.5 | [6] | |
| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone (48) | Staphylococcus aureus (MRSA, CGMCC 1.12409) | 7.8 | [6] |
| Staphylococcus aureus (MRSA, ATCC 43300) | 3.9 | [6] | |
| Vibrio rotiferianus | 15.6 - 62.5 | [6] | |
| Vibrio vulnificus | 15.6 - 62.5 | [6] | |
| Vibrio campbellii | 15.6 - 62.5 | [6] | |
| 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) | Not specified, but showed inhibitory activity | [7] |
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment and comparison of the biological activity of chemical compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione or its analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4][10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.[4]
Signaling Pathways and Mechanisms of Action
Anthraquinones exert their biological effects by modulating various cellular signaling pathways, often leading to the induction of apoptosis (programmed cell death) in cancer cells.
Apoptosis Induction Workflow
The following diagram illustrates a generalized workflow for investigating the induction of apoptosis by an anthraquinone compound.
Caption: Experimental workflow for apoptosis induction studies.
Key Signaling Pathways Modulated by Anthraquinones
Several signaling pathways are commonly implicated in the anticancer effects of anthraquinones like Emodin, Aloe-emodin, and Rhein.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Emodin has been shown to negatively affect this pathway, contributing to its pro-apoptotic effects. Aloe-emodin may also exert its therapeutic effects by modulating the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt pathway by Emodin.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is involved in cellular stress responses and can trigger apoptosis. Rhein has been shown to induce apoptosis by regulating the p38/MAPK signaling pathway.[3] Novel anthraquinone compounds can also induce apoptosis via the Reactive Oxygen Species (ROS)/JNK pathway.
References
- 1. 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | 17526-15-7 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative,antibacterial and antifungal activity of the lichen Xanthoria parietina and its secondary metabolite parietin [ecc.isc.ac]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 6. Antifungal Activity of a Chemically Induced Mutant Variant of Xanthoria Parietina. | [Biologia • 2017] | PSA • ID 56701 [psa.pastic.gov.pk]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Precautionary Disposal Protocol for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
Disclaimer: A specific Safety Data Sheet (SDS) for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione could not be located. The following disposal procedures are based on general best practices for handling potentially hazardous, uncharacterized solid chemicals in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to review the SDS from the chemical supplier if available.
This guide provides essential safety and logistical information for the proper disposal of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, treating it as a hazardous chemical as a precautionary measure.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves).[1][4][5] Inspect gloves for any tears or punctures before use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1][3]
-
Respiratory Protection: If there is a risk of generating dust, work in a fume hood or wear a respirator.[3][4][6]
Handling Precautions:
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][7][8]
-
Avoid creating dust when handling the solid material.[9]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5][10]
Step-by-Step Disposal Protocol
Treat 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione as hazardous waste. Do not dispose of it in the regular trash or down the drain.
-
Containment:
-
Carefully sweep or scoop the solid waste into a designated hazardous waste container. Use tools that will not generate dust, such as a soft brush and dustpan.[11][12]
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[13] Glass or high-density polyethylene (HDPE) containers are generally suitable for organic solids.[14]
-
Do not mix this waste with other incompatible chemicals.[13]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[11][13]
-
The label must include the full chemical name: "1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione". Do not use abbreviations or chemical formulas.[13]
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.[13]
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.
-
Utilize secondary containment, such as a tray or bin, to catch any potential leaks.[10]
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Decontamination:
Operational and Disposal Plan Summary
| Step | Action | Key Safety/Logistical Information |
| 1. Preparation & PPE | Equip appropriate PPE before handling. | Minimum PPE: Safety goggles, nitrile gloves, lab coat, closed-toe shoes. Use a fume hood if dust may be generated.[1][3][4] |
| 2. Waste Collection | Carefully transfer the solid chemical into a designated waste container. | Avoid creating dust. Use a compatible, sealable container (e.g., glass or HDPE).[9][13][14] |
| 3. Labeling | Affix a "Hazardous Waste" label to the container. | Include the full chemical name, accumulation start date, and contact information. Do not use abbreviations.[13] |
| 4. Temporary Storage | Store the sealed container in a designated satellite accumulation area. | Use secondary containment. Store away from incompatible materials.[10] |
| 5. Final Disposal | Arrange for pickup by the institutional EHS office. | Do not dispose of in standard trash or sewer systems. Follow all institutional protocols for waste transfer. |
| 6. Decontamination | Clean all contaminated equipment and surfaces. | Dispose of all cleaning materials (wipes, etc.) as hazardous waste.[9][12] |
Disposal Workflow
Caption: Disposal decision workflow for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. uwlax.edu [uwlax.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. realsafety.org [realsafety.org]
- 7. Powder Handling - AirClean Systems [aircleansystems.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. bsu.edu [bsu.edu]
- 14. Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
Personal protective equipment for handling 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
Disclaimer: No specific Safety Data Sheet (SDS) for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar hydroxyanthraquinone and anthraquinone compounds. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or greater hazards than its analogs.
Hazard Identification
Based on data from related anthraquinone compounds, 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione should be handled as a potentially hazardous substance. Key potential hazards include:
-
Carcinogenicity: Several anthraquinone derivatives are suspected of causing cancer.[1]
-
Serious Eye Irritation: May cause significant eye irritation upon contact.[1]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2][3]
-
Combustible Dust: Fine powders of organic compounds can form explosive mixtures with air.
Personal Protective Equipment (PPE)
Engineering controls, such as handling the compound within a certified chemical fume hood, are the primary means of exposure control. The following PPE is essential to supplement these controls.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential sensitization. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and potential eye irritation.[4] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator for particulates (e.g., N95) | Required when handling outside of a fume hood or when dust is generated. |
Operational Plan: Handling Protocol
This step-by-step protocol outlines the safe handling of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in a laboratory setting.
-
Preparation:
-
Read and understand this safety guide thoroughly.
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[4]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or boats to prevent dispersal of the powder.
-
Minimize the generation of dust during transfer.[2]
-
-
Dissolution:
-
If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling:
Disposal Plan
Chemical waste must be managed according to institutional and governmental regulations.[2][6]
-
Waste Segregation:
-
Do not mix this chemical waste with other waste streams.[6]
-
Solid waste (e.g., contaminated gloves, weighing paper) should be collected separately from liquid waste.
-
-
Containerization:
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal.
-
Emergency Procedures
In case of accidental exposure, follow these immediate steps.
| Exposure Type | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If irritation or a rash occurs, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Make the victim drink water (two glasses at most). Consult a physician immediately. |
| Spill | Evacuate the area. Avoid dust formation. Sweep up the material and place it into a suitable, closed container for disposal.[4][5] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
